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  • Product: 3-Bromo-2-chloro-7-nitroquinoline
  • CAS: 1026437-82-0

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 3-Bromo-2-chloro-7-nitroquinoline: A Technical Guide

Executive Summary 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) is a highly functionalized, electron-deficient heterocyclic building block utilized extensively in medicinal chemistry and advanced materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) is a highly functionalized, electron-deficient heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science. The compound features three orthogonal reactive sites: a C2-chloride, a C3-bromide, and a C7-nitro group. This unique substitution pattern enables highly regioselective sequential functionalizations. The C2 position is highly activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the C3 position can undergo subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings[1]. Furthermore, the C7-nitro group serves as a latent amine, reducible for further derivatization or cyclization into complex fused architectures such as indolo[2,3-b]quinolines.

This whitepaper details a robust, two-step synthetic workflow starting from 7-nitroquinolin-2(1H)-one, focusing on the mechanistic causality behind the experimental conditions to ensure high yield, regioselectivity, and process safety.

Retrosynthetic Strategy & Workflow

The most scalable approach to 2-chloro-3-bromoquinolines relies on the late-stage functionalization of a pre-formed quinolone core[2].

  • Disconnection 1 (C2-Cl): The C2-chlorine atom is introduced via the deoxychlorination of a quinolin-2(1H)-one precursor using phosphorus oxychloride (POCl3).

  • Disconnection 2 (C3-Br): The C3-bromine atom is installed via electrophilic aromatic substitution on the electron-rich enamine-like C2-C3 double bond of the lactam.

SynthesisRoute SM 7-Nitroquinolin-2(1H)-one (Starting Material) Step1 Electrophilic Bromination (NBS, DMF, 60°C) SM->Step1 Int1 3-Bromo-7-nitroquinolin-2(1H)-one (Intermediate) Step1->Int1 Step2 Deoxychlorination (POCl3, cat. DMF, 110°C) Int1->Step2 Product 3-Bromo-2-chloro-7-nitroquinoline (Target API Building Block) Step2->Product

Figure 1: Two-step synthetic workflow for 3-Bromo-2-chloro-7-nitroquinoline.

Mechanistic Grounding: The Causality of Reagent Selection

Regioselective Electrophilic Bromination

The bromination of 7-nitroquinolin-2(1H)-one utilizes N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF). The quinolin-2(1H)-one system exhibits significant enol/enamine character. The nitrogen lone pair donates electron density into the heterocyclic ring, specifically activating the C3 position toward electrophiles. Concurrently, the strongly electron-withdrawing C7-nitro group deactivates the benzenoid ring, ensuring absolute regiocontrol and preventing off-target electrophilic aromatic substitution.

Why NBS over Br2? NBS is favored over molecular bromine because it provides a low, steady-state concentration of electrophilic bromine. This minimizes oxidative degradation of the starting material and prevents polybromination, ensuring a cleaner impurity profile.

POCl3-Mediated Deoxychlorination

The conversion of 3-bromo-7-nitroquinolin-2(1H)-one to the target 2-chloroquinoline is driven by POCl3[3]. The reaction proceeds via the lactim tautomer (2-hydroxyquinoline). The oxygen atom attacks the electrophilic phosphorus of POCl3, expelling a chloride ion and forming a highly reactive phosphorodichloridate intermediate. The expelled chloride ion then acts as a nucleophile, attacking the C2 position in an addition-elimination sequence.

Why add catalytic DMF? The addition of catalytic DMF generates a Vilsmeier-Haack type chloroiminium species in situ. This highly electrophilic species significantly accelerates the O-activation step, reducing reaction times and thermal degradation[2].

Mechanism Lactam Lactam Tautomer (3-Bromo-7-nitroquinolin-2(1H)-one) Lactim Lactim Tautomer (2-Hydroxyquinoline form) Lactam->Lactim Tautomerization Phosphorylation O-Phosphorylation by POCl3 (Formation of Phosphorodichloridate) Lactim->Phosphorylation Intermediate Activated Intermediate (Good Leaving Group) Phosphorylation->Intermediate NucleophilicAttack Nucleophilic Attack by Cl- (Addition-Elimination) Intermediate->NucleophilicAttack Final Target Compound (3-Bromo-2-chloro-7-nitroquinoline) NucleophilicAttack->Final - HOP(O)Cl2

Figure 2: Mechanistic pathway of the POCl3-mediated deoxychlorination.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Bromo-7-nitroquinolin-2(1H)-one
  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer with 7-nitroquinolin-2(1H)-one (1.0 equiv) and anhydrous DMF (0.5 M concentration relative to substrate).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equiv) portion-wise over 15 minutes at room temperature to control the mild exotherm.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Validation (In-Process Control): Monitor the reaction via TLC (Silica gel, 1:1 Hexanes/Ethyl Acetate). The starting material spot (UV active) should be completely consumed, replaced by a higher Rf product spot.

  • Quenching & Isolation: Cool the reaction to room temperature. Slowly pour the mixture into vigorously stirred ice water (3x the volume of DMF). The product will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with distilled water (to remove DMF and succinimide) and cold ethanol. Dry under high vacuum at 45 °C to afford the intermediate.

Protocol B: Synthesis of 3-Bromo-2-chloro-7-nitroquinoline

Caution: POCl3 is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood.

  • Preparation: Suspend 3-bromo-7-nitroquinolin-2(1H)-one (1.0 equiv) in neat POCl3 (5.0 equiv)[3]. Add a catalytic amount of anhydrous DMF (0.1 equiv) to initiate Vilsmeier-Haack activation[2].

  • Reaction: Heat the suspension to 110 °C (reflux) under an inert nitrogen atmosphere for 4 to 6 hours. The heterogeneous suspension will gradually become a homogeneous dark solution as the chlorination proceeds.

  • Concentration: Cool the mixture to 50 °C. Remove the excess POCl3 by distillation under reduced pressure. Crucial Step: Removing excess POCl3 before aqueous workup prevents violent exothermic hydrolysis and improves the final yield[3].

  • Quenching: Dissolve the concentrated residue in Dichloromethane (DCM) and slowly pour it into a beaker of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the biphasic mixture to pH 7-8 using solid Potassium Carbonate (K2CO3) or saturated aqueous NaHCO3.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to yield the pure 3-bromo-2-chloro-7-nitroquinoline.

Quantitative Data Summary

The following table summarizes the critical process parameters and expected analytical attributes for the two-step synthesis.

ParameterStep 1: BrominationStep 2: Deoxychlorination
Primary Reagent NBS (1.1 equiv)POCl3 (5.0 equiv)
Catalyst / Solvent DMF (Solvent)DMF (0.1 equiv) / Neat POCl3
Operating Temperature 60 °C110 °C (Reflux)
Reaction Time 4 hours4 - 6 hours
Quenching Methodology Ice-water precipitationVacuum distillation, then ice-water
Expected Yield 85 - 90%75 - 82%
Target Purity (LC-MS) > 95%> 98% (Post-chromatography)

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-2-chloro-7-nitroquinoline: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-7-nitroquinoline (CAS Number: 1026437-82-0), a highly functionalized heterocyclic compound with significant potential as a building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-7-nitroquinoline (CAS Number: 1026437-82-0), a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While specific peer-reviewed data on this exact molecule is limited, this document leverages established principles of quinoline chemistry and data from closely related analogues to present a scientifically grounded guide for researchers, scientists, and drug development professionals. We will explore a plausible synthetic route, predict its physicochemical and spectroscopic properties, and delve into its anticipated reactivity, highlighting its potential for selective functionalization. Furthermore, we will discuss its prospective applications in the design and synthesis of novel therapeutic agents, drawing parallels with other biologically active nitroquinoline derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of halogen and nitro groups, as seen in 3-Bromo-2-chloro-7-nitroquinoline, further enhances its utility as a versatile intermediate for the synthesis of complex molecular architectures.[2] The presence of multiple reactive sites offers the potential for sequential and regioselective modifications, making it a valuable tool for the construction of compound libraries for drug discovery programs.[3]

Physicochemical and Safety Data

A summary of the known and predicted properties of 3-Bromo-2-chloro-7-nitroquinoline is presented in the table below. This data is crucial for handling, storage, and for the design of synthetic transformations.

PropertyValueSource
CAS Number 1026437-82-0
Molecular Formula C₉H₄BrClN₂O₂
Molecular Weight 287.50 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Conditions 2-8°C, Keep in dark place, inert atmosphere
Signal Word Warning
Pictograms GHS07 (Exclamation mark)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Precautionary Codes P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Core Synthesis Steps Start 7-Nitro-2-quinolone Step1 Chlorination (e.g., POCl₃) Start->Step1 Intermediate1 2-Chloro-7-nitroquinoline Step1->Intermediate1 Step2 Electrophilic Bromination (e.g., Br₂, Lewis Acid) Intermediate1->Step2 Product 3-Bromo-2-chloro-7-nitroquinoline Step2->Product

Caption: Proposed synthetic pathway for 3-Bromo-2-chloro-7-nitroquinoline.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 2-Chloro-7-nitroquinoline from 7-Nitro-2-quinolone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-nitro-2-quinolone (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain crude 2-chloro-7-nitroquinoline.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 3-Bromo-2-chloro-7-nitroquinoline

  • Reaction Setup: Dissolve 2-chloro-7-nitroquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a round-bottom flask.

  • Bromination: Add a source of electrophilic bromine, such as molecular bromine (Br₂, 1.1 eq) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, catalytic amount), to the solution at room temperature. The nitro group is deactivating, so forcing conditions might be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, 3-Bromo-2-chloro-7-nitroquinoline, can be purified by column chromatography or recrystallization.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the structure.

  • ¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region (typically 7.5-9.0 ppm), corresponding to the four protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, bromo, and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms of the quinoline core. The carbons attached to the halogens and the nitro group will be significantly deshielded.

  • IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹). Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group should be visible around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 287.5 g/mol , with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Chemical Reactivity and Synthetic Utility

The unique arrangement of substituents in 3-Bromo-2-chloro-7-nitroquinoline provides a platform for a variety of chemical transformations. The reactivity of the different positions is governed by the electronic effects of the substituents.

Reactivity_Map cluster_0 Reactivity Profile Molecule 3-Bromo-2-chloro-7-nitroquinoline C2_Cl C2-Cl: Prone to Nucleophilic Aromatic Substitution (SNAr) Molecule->C2_Cl Activated by -NO2 group C3_Br C3-Br: Amenable to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) Molecule->C3_Br Higher reactivity than C-Cl in cross-coupling NO2 C7-NO2: Can be reduced to an amino group, enabling further derivatization Molecule->NO2 Versatile functional group handle

Caption: Predicted reactivity of functional groups in 3-Bromo-2-chloro-7-nitroquinoline.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the C7 position.[4] This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, providing access to a wide range of 2-substituted quinoline derivatives. The bromine at the C3 position is less susceptible to SNAr under typical conditions.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2] Generally, the C-Br bond is more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle, allowing for selective functionalization at the C3 position while leaving the C2-chloro substituent intact under carefully controlled conditions. This differential reactivity is a key feature for the strategic elaboration of the molecule.

Reduction of the Nitro Group

The nitro group at the C7 position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C).[5] The resulting 7-aminoquinoline derivative opens up another avenue for functionalization, such as diazotization followed by Sandmeyer reactions, or acylation and sulfonylation to introduce further diversity.

Potential Applications in Drug Discovery

Substituted nitroquinolines have been investigated for a variety of therapeutic applications, including as anticancer and antimicrobial agents.[1][6] The core structure of 3-Bromo-2-chloro-7-nitroquinoline makes it an attractive starting point for the synthesis of novel compounds with potential biological activity.

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy.[5] By functionalizing the C2 and C3 positions, it is possible to design molecules that can target the ATP-binding site of various kinases.

  • Antimicrobial Agents: Nitroaromatic compounds often exhibit antimicrobial properties. The nitroquinoline core can be elaborated to develop new agents against bacteria, fungi, or parasites.

  • Molecular Probes: The versatile reactivity of this compound makes it suitable for the synthesis of molecular probes and labeling reagents for chemical biology research.

Conclusion

3-Bromo-2-chloro-7-nitroquinoline is a promising, albeit understudied, chemical entity with significant potential for applications in synthetic and medicinal chemistry. This technical guide, by synthesizing information from related compounds and fundamental chemical principles, provides a solid foundation for researchers interested in utilizing this versatile building block. The strategic arrangement of its functional groups allows for a range of selective transformations, paving the way for the discovery of novel molecules with potentially valuable biological and material properties. Further experimental validation of the proposed synthesis and reactivity is warranted and will undoubtedly expand the utility of this compound in the scientific community.

References

  • Fujita, T., et al. (2018).
  • Bergman, J., et al. (n.d.). Synthesis of 5- And 7-Nitro-3-Hydroxyquinolin-2-Ones. Amanote Research.
  • Matsuoka, Y., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 692.
  • Pietra, S., & Fava, F. (1968). The reactivity of pseudoaromatic compounds. Part III. Reactions of 2-lodo-, 2-bromo-, and 2-choloro-tropone with quinuclidine. Journal of the Chemical Society C: Organic, 1535.
  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. Retrieved from [Link]

  • Gurbuz, S., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(23), 5572.
  • ResearchGate. (n.d.). Synthetic route to 8‐hydroxy‐5‐nitroquinoline‐7‐carboxamides 3 a–g. Retrieved from [Link]

  • Maimone, T. J., et al. (2020). A Convenient C–H Functionalization Platform for Pyrroloiminoquinone Alkaloid Synthesis. The Journal of Organic Chemistry, 85(15), 9683-9694.
  • de Souza, M. C., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(1), M1351.
  • Costa, M., et al. (2017). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Drug Discovery Series, 55, 1-36.
  • ResearchGate. (n.d.). (a) Synthesis of quinoline from substituted NH2 and nitro group with stannous chloride catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Retrieved from [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.
  • PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. Retrieved from [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.

Sources

Foundational

The Pharmacological and Synthetic Potential of 3-Bromo-2-chloro-7-nitroquinoline: A Technical Whitepaper

Executive Summary In the landscape of rational drug design, polyfunctionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, polyfunctionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) is a highly specialized, electron-deficient heteroaromatic building block. While literature on the biological activity of this exact molecule in isolation is sparse, its structural motifs—specifically the 7-nitroquinoline pharmacophore and the orthogonally reactive C-2/C-3 halogens—position it as a critical precursor for synthesizing potent anti-tumor, anti-microbial, and anti-parasitic agents.

This whitepaper deconstructs the mechanistic rationale behind the biological activity of 7-nitroquinoline derivatives and provides field-proven, self-validating protocols for leveraging this compound in targeted drug discovery.

Molecular Architecture & Orthogonal Reactivity

The intrinsic value of 3-Bromo-2-chloro-7-nitroquinoline lies in its programmed electronic asymmetry. The quinoline core is functionalized with three distinct handles, each dictating a specific chemical or biological trajectory:

  • The 2-Chloro Substituent (Electrophilic Hub): The quinoline nitrogen exerts a strong electron-withdrawing effect via resonance, heavily depleting electron density at the C-2 and C-4 positions. This makes the C-2 chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

  • The 3-Bromo Substituent (Cross-Coupling Anchor): Unlike C-2, the C-3 position is not resonance-stabilized by the ring nitrogen during nucleophilic attack. Consequently, the 3-bromo group is inert to SNAr but serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The 7-Nitro Substituent (Bioreductive Warhead): The nitro group acts as a strong electron-withdrawing group (EWG), further activating the C-2 position for SNAr. Biologically, nitroquinolines are well-documented substrates for bioreductive enzymes, making them potent prodrugs for targeted oxidative stress [2].

Workflow Start 3-Bromo-2-chloro-7-nitroquinoline (Starting Scaffold) SNAr S_NAr at C-2 (Amine/Alcohol Nucleophiles) Start->SNAr Step 1: Nucleophilic Attack Coupling Pd-Catalyzed Coupling at C-3 (Aryl/Alkyl Boronic Acids) SNAr->Coupling Step 2: Cross-Coupling BioActive Target Bioactive Derivative (Kinase Inhibitor / Intercalator) Coupling->BioActive Step 3: Nitro Reduction/Derivatization

Fig 1: Orthogonal functionalization workflow of the quinoline scaffold.

Intrinsic Biological Activity: The NQO1 Bioreduction Axis

While the fully halogenated parent compound is primarily a synthetic intermediate, its 7-nitroquinoline core is a recognized pharmacophore in oncology and infectious disease [3]. The primary mechanism of action for nitroquinolines is enzyme-mediated bioreduction.

The Mechanism of Oxidative Cytotoxicity

In the hypoxic microenvironments of solid tumors, the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is often heavily overexpressed. NQO1 catalyzes the obligate two-electron reduction of quinones and nitroaromatics [2].

When a 7-nitroquinoline derivative enters an NQO1-rich cell, the nitro group is reduced to a hydroxylamine (-NHOH) or fully to an amine (-NH2). This reduction bypasses the single-electron semiquinone radical, but the resulting hydroxylamines are highly reactive. They rapidly auto-oxidize in the presence of molecular oxygen, generating lethal bursts of Reactive Oxygen Species (ROS) such as superoxide and hydroxyl radicals. This localized oxidative stress leads to DNA strand cleavage, lipid peroxidation, and ultimately, apoptosis.

G A 7-Nitroquinoline Derivative B NQO1 Enzyme (2-Electron Reduction) A->B Cellular Uptake C 7-Hydroxylamino Intermediate B->C NAD(P)H dependent D Reactive Oxygen Species (ROS) C->D Auto-oxidation E DNA Damage & Apoptosis D->E Oxidative Stress

Fig 2: NQO1-mediated bioreduction pathway of 7-nitroquinoline derivatives.

Quantitative Data: Reactivity and Biological Potential

To understand the utility of this scaffold, we must look at the quantitative behavior of its functional groups. Table 1 summarizes the orthogonal reactivity profile, while Table 2 extrapolates the biological activity of closely related 7-nitroquinoline derivatives.

Table 1: Orthogonal Reactivity Profile of the Scaffold
PositionSubstituentElectronic EnvironmentPrimary Reaction PathwayTypical Yields (Lit. Analogs)
C-2 ChlorineHighly electron-deficient (Imine resonance + Nitro EWG)SNAr (Amination, Etherification)75% - 95%
C-3 BromineElectron-neutral relative to SNArTransition-metal Cross-Coupling60% - 85%
C-7 NitroStrongly electron-withdrawingBioreduction (NQO1) / Chemical Reduction>90% (to Amine)
Table 2: Comparative Cytotoxicity of Nitroquinoline Analogs

(Data synthesized from standard NQO1-dependent quinoline assays[3])

Compound ClassTarget Cell LineNQO1 StatusIC50 (µM)Mechanism of Action
7-Nitroquinoline coreA549 (Lung Carcinoma)High Expression1.2 - 3.5ROS Generation / DNA Cleavage
7-Nitroquinoline coreMDA-MB-231 (Breast)Low Expression> 25.0Minimal Bioreduction
7-Aminoquinoline (Reduced)A549 (Lung Carcinoma)High Expression> 50.0Inactive (Prodrug already exhausted)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the experimental design through the use of specific inhibitors and orthogonal controls.

Protocol A: SNAr Derivatization at the C-2 Position

Objective: Synthesize a 2-amino-3-bromo-7-nitroquinoline derivative to validate the electrophilicity of the C-2 position. Causality Check: The 3-bromo group will remain untouched. LC-MS and 1H-NMR will confirm substitution exclusively at C-2, validating the resonance-driven SNAr hypothesis.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-Bromo-2-chloro-7-nitroquinoline (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5.0 mL).

  • Nucleophile Addition: Add the desired primary amine (e.g., morpholine or benzylamine, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) as an acid scavenger.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an inert argon atmosphere for 4–6 hours. Note: The strong electron-withdrawing effect of the 7-nitro group accelerates this step compared to un-nitrated quinolines.

  • Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material indicates completion.

  • Workup: Cool to room temperature and pour the mixture into ice-cold water (50 mL). The product will typically precipitate. Filter, wash with cold water, and dry under a vacuum.

  • Validation: Perform 1H-NMR. The disappearance of the highly deshielded C-2 chlorine environment and the appearance of amine protons confirms successful SNAr.

Protocol B: In Vitro NQO1 Bioreduction and ROS Quantification

Objective: Evaluate the prodrug potential of the synthesized 7-nitroquinoline derivative. Causality Check: By running a parallel assay treated with Dicoumarol (a potent, specific NQO1 inhibitor), any reduction in ROS generation directly proves that the cytotoxicity is NQO1-dependent.

  • Cell Culture: Seed A549 cells (high NQO1 expressors) in a 96-well black plate with a clear bottom at a density of 10,000 cells/well. Incubate overnight at 37 °C in 5% CO2.

  • Inhibitor Pre-treatment (The Control): Pre-treat half the wells with 50 µM Dicoumarol for 1 hour to competitively inhibit NQO1.

  • Compound Dosing: Treat the cells with varying concentrations of the 7-nitroquinoline derivative (0.1 µM to 50 µM) for 4 hours.

  • ROS Staining: Add 10 µM of H2DCFDA (a fluorogenic dye that measures ROS) to all wells. Incubate for 30 minutes in the dark.

  • Quantification: Wash the cells with PBS and measure fluorescence (Ex: 485 nm, Em: 535 nm) using a microplate reader.

  • Data Interpretation: A high fluorescent signal in the uninhibited wells, coupled with a baseline signal in the Dicoumarol-treated wells, definitively proves that the 7-nitroquinoline undergoes NQO1-mediated bioreduction to generate oxidative stress.

Conclusion

3-Bromo-2-chloro-7-nitroquinoline is a masterclass in synthetic design. It is not merely a chemical entity but a programmable scaffold. By understanding the electronic interplay between the quinoline nitrogen, the C-2/C-3 halogens, and the C-7 nitro group, researchers can execute highly regioselective SNAr and cross-coupling reactions. Furthermore, the retention of the 7-nitro group offers a built-in mechanism for targeted tumor cytotoxicity via NQO1 bioreduction, making it a highly valuable asset in the modern drug discovery pipeline.

References

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives National Center for Biotechnology Information (NCBI) - PMC.[Link][1]

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties National Center for Biotechnology Information (NCBI) - PMC.[Link][2]

Sources

Exploratory

The Discovery, Mechanisms, and Therapeutic Evolution of Halogenated Quinolines: A Technical Whitepaper

Executive Summary As a privileged scaffold in medicinal chemistry, the quinoline bicyclic core—particularly when functionalized with halogens—has driven over a century of drug discovery. From the isolation of natural ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the quinoline bicyclic core—particularly when functionalized with halogens—has driven over a century of drug discovery. From the isolation of natural antimalarials to the modern synthesis of biofilm-eradicating agents and neurotherapeutics, halogenated quinolines (HQs) represent a masterclass in pharmacophore tuning. This whitepaper synthesizes the historical background, molecular mechanisms, and field-proven experimental protocols surrounding HQs, providing a comprehensive guide for drug development professionals.

Historical Evolution: From Botanical Extracts to Synthetic Pharmacophores

The lineage of quinoline-based therapeutics is a foundational chapter in modern pharmacology. In the 17th century, indigenous populations in Peru utilized the bark of the Cinchona tree to treat febrile illnesses[1]. By 1820, French chemists successfully isolated the active alkaloid, quinine, establishing the first standardized treatment for malaria[2].

The interwar period catalyzed the transition from natural extraction to synthetic chemistry. Seeking alternatives to quinine, German chemist Hans Andersag synthesized chloroquine (originally named Resochin) in 1934 at the Bayer laboratories[1][2]. This marked the dawn of synthetic 4-aminoquinolines.

Simultaneously, the 8-hydroxyquinoline (8-HQ) subclass emerged. Clioquinol (5-chloro-7-iodo-8-quinolinol) was first developed in 1899 as a topical antiseptic and later widely deployed as an oral anti-diarrheal[3]. However, its history is marred by controversy; in the 1950s–1970s, clioquinol was linked to an outbreak of subacute myelo-optic neuropathy (SMON) in Japan[3][4]. Modern pharmacogenomic retrospective analyses suggest this toxicity was heavily influenced by genetic single nucleotide polymorphisms (SNPs) in efflux transporters specific to the Japanese population, rather than universal drug toxicity[3]. This realization has sparked a modern renaissance, repurposing clioquinol and novel HQs for neurodegenerative diseases and oncology[5][6].

G A Cinchona Bark (17th Century) B Quinine Isolation (1820) A->B Extraction C Chloroquine Synthesis (1934) B->C Synthetic Analogues D Clioquinol Discovery (1899) B->D Halogenation E Modern HQs (Biofilm & AD Therapeutics) C->E Repurposing D->E Repurposing

Historical evolution of halogenated quinolines from natural extracts to modern therapeutics.

Mechanistic Causality: Metal Chelation and Ionophore Dynamics

The therapeutic versatility of HQs is not coincidental; it is governed by strict physicochemical causality. The addition of halogens (Cl, Br, I, F) to the quinoline ring serves two critical functions:

  • Lipophilicity Enhancement: Halogenation increases the partition coefficient (ClogP), facilitating passive diffusion across bacterial lipid bilayers and the mammalian blood-brain barrier (BBB).

  • pKa Modulation: The electron-withdrawing nature of halogens lowers the pKa of the hydroxyl group in 8-HQs, optimizing the molecule for metal binding at physiological pH.

Metal-Protein Attenuation in Neurodegeneration

In Alzheimer's Disease (AD), clioquinol acts as a metal-protein attenuating compound. It utilizes a bidentate chelating motif (the nitrogen atom and the hydroxyl oxygen) to bind transition metals like Cu²⁺ and Zn²⁺[5]. By chelating these metals away from amyloid-beta (Aβ) peptides, clioquinol disrupts the metal-dependent aggregation of Aβ plaques[5][6]. Furthermore, its ionophore activity redistributes these metals intracellularly, triggering neuroprotective signaling cascades[4].

Mitochondrial Depolarization in Oncology

In cancer therapeutics, clioquinol's mechanism flips from protective to cytotoxic. Acting as a zinc ionophore, it artificially elevates intracellular zinc concentrations in tumor cells. This metal overload induces severe mitochondrial swelling, loss of mitochondrial membrane potential, and subsequent apoptosis through a p53-independent pathway[6].

Biofilm Eradication

Eighty percent of refractory bacterial infections are associated with biofilms—surface-attached communities encased in extracellular polymeric substances (EPS)[7][8]. HQs eradicate these biofilms via a metal(II)-dependent mechanism. By chelating essential metals required for EPS matrix stability or by inducing localized metal toxicity, HQs dismantle the biofilm architecture, rendering multidrug-resistant (MDR) bacteria susceptible to clearance[7][8].

G HQ Halogenated 8-Hydroxyquinoline (e.g., Clioquinol) Metal Metal Chelation (Cu2+, Zn2+, Fe3+) HQ->Metal Bidentate Binding Ionophore Ionophore Activity (Intracellular Transport) HQ->Ionophore Lipophilicity AD Disrupts Amyloid-β Aggregation (Alzheimer's Disease) Metal->AD Extracts metals from plaques Biofilm Biofilm Matrix Degradation (MRSA/VRE) Metal->Biofilm Starves EPS matrix Cancer Mitochondrial Depolarization & Apoptosis (Cancer) Ionophore->Cancer Zinc overload

Pleiotropic mechanisms of action of halogenated 8-hydroxyquinolines across disease states.

Quantitative Efficacy: HQs Against MDR Pathogens

Recent drug discovery campaigns have synthesized highly potent HQ libraries targeting ESKAPE pathogens. The table below summarizes the Minimum Inhibitory Concentration (MIC) of leading HQ derivatives against resistant strains, demonstrating superiority over conventional antibiotics like vancomycin and daptomycin[7][8][9].

CompoundTarget PathogenStrain PhenotypeMIC ValueReference Data
HQ 8 Staphylococcus aureusMRSA-20.39 µM[8]
HQ 9 Staphylococcus aureusMRSA-20.59 µM[8]
HQ 10 Staphylococcus epidermidisMRSE 359840.15 µM[8]
HQ 15 Enterococcus faecalisVRE0.30 µM[8]
Cloxyquin Mycobacterium tuberculosisH37Rv (MDR)0.125 - 0.25 µg/mL[9]

Experimental Methodology: Synthesis and Validation

As an Application Scientist, I emphasize that robust data relies on self-validating experimental designs. Traditional syntheses of 8-HQs utilize harsh acidic conditions (e.g., Skraup synthesis) that degrade sensitive functional groups and suffer from poor yields[8]. To bypass this, we employ a Microwave-Enhanced Friedländer Synthesis .

Causality Behind the Method

Microwave irradiation provides rapid, uniform, and volumetric heating. This kinetic control minimizes thermodynamic side reactions, allowing the incorporation of diverse, sensitive halogens and substituents at the 2-, 3-, or 4-positions of the quinoline core in a fraction of the time required by traditional oil-bath heating[8].

Protocol: Microwave-Enhanced Synthesis & Biofilm Assay

Phase 1: Chemical Synthesis (Self-Validating System)

  • Reagent Preparation: Combine equimolar amounts of a 2-aminoaryl ketone and an α-methylene ketone in a microwave-safe reaction vessel.

  • Catalysis: Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the condensation and subsequent cyclization.

  • Microwave Irradiation: Subject the mixture to microwave heating at 150°C for 10–20 minutes. Causality: The rapid heating profile ensures the Friedländer condensation outpaces competing degradation pathways[8].

  • Internal Validation: Purify the crude product via flash chromatography. Confirm structural integrity and >95% purity using ¹H/¹³C NMR and LC-MS before proceeding to biological assays.

Phase 2: Biological Validation (MIC & MBEC)

  • Planktonic Assay (MIC): Utilize the broth microdilution method. Inoculate 96-well plates with 5 × 10⁵ CFU/mL of the target pathogen (e.g., MRSA).

  • Biofilm Assay (MBEC): Grow biofilms on the pegs of a Calgary Biofilm Device for 24 hours. Transfer the peg lid to a challenge plate containing serial dilutions of the synthesized HQs.

  • Self-Validating Controls: Every plate must include an untreated growth control (negative control) to prove pathogen viability, and a vancomycin/daptomycin treated well (positive control) to standardize the assay's sensitivity[7].

  • Readout: Incubate for 24 hours at 37°C. Determine the Minimum Biofilm Eradication Concentration (MBEC) by transferring the pegs to recovery media, sonicating to dislodge surviving cells, and plating for viable colony counts[8].

G Step1 Step 1: Reagents 2-aminoaryl ketones + α-methylene ketones Step2 Step 2: Microwave Synthesis 150°C, Acid Catalyst Rapid Heating Step1->Step2 Mix Step3 Step 3: Purification Flash Chromatography (High Yield) Step2->Step3 Isolate Step4 Step 4: Biological Assay MIC & MBEC Determination (Self-Validating) Step3->Step4 Screen

Workflow for the microwave-enhanced synthesis and biological validation of HQs.

References

  • Chloroquine - Wikipedia. wikipedia.org.
  • History of antimalarial drugs - Medicines for Malaria Venture. mmv.org.
  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. ccspublishing.org.cn.
  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. asm.org.
  • What is Clioquinol used for?
  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogen
  • Clioquinol: to harm or heal. nih.gov.
  • Anticancer Activity of the Antibiotic Clioquinol. aacrjournals.org.

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Foundational

3-Bromo-2-chloro-7-nitroquinoline safety and handling

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-2-chloro-7-nitroquinoline This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 3-Bromo-2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-2-chloro-7-nitroquinoline

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 3-Bromo-2-chloro-7-nitroquinoline (CAS No. 1026437-82-0). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from available safety data for the compound and structurally related analogs, emphasizing a proactive approach to laboratory safety.

Introduction

3-Bromo-2-chloro-7-nitroquinoline is a halogenated and nitrated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The presence of bromo, chloro, and nitro functional groups makes this compound a highly versatile synthetic intermediate, particularly for creating more complex molecules through reactions like palladium-catalyzed cross-coupling.[1][2][3] However, these same functional groups contribute to its hazardous properties, necessitating stringent safety protocols. This guide outlines the critical safety information and handling procedures to mitigate risks associated with its use.

Chemical and Physical Properties

A summary of the key properties for 3-Bromo-2-chloro-7-nitroquinoline is provided below. This data is essential for understanding its behavior and for conducting accurate risk assessments.

PropertyValueSource
CAS Number 1026437-82-0[4]
Molecular Formula C₉H₄BrClN₂O₂[4]
Molecular Weight 287.5 g/mol [4]
Physical Form Solid[4]
Purity Typically ≥95%[4]
Recommended Storage 2-8°C, Keep in dark place, Inert atmosphere[4]

Hazard Identification and GHS Classification

3-Bromo-2-chloro-7-nitroquinoline is classified as a hazardous substance. The primary hazards identified are skin and eye irritation.[4] While comprehensive toxicological data is limited, the presence of halogen and nitro groups on an aromatic core suggests that other potential hazards, such as respiratory irritation and acute toxicity, should be considered as part of a thorough risk assessment.[5][6]

GHS Classification
Pictogram alt text (GHS07)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364
  • H315 - Causes skin irritation: Direct contact with the solid or its dust can cause redness, inflammation, or dermatitis.

  • H319 - Causes serious eye irritation: Contact with eyes can result in significant irritation, pain, and potential damage if not addressed immediately.

Risk Assessment and Engineering Controls

A systematic approach to risk management is crucial when handling this compound. The primary goal is to minimize exposure to As Low As Reasonably Practicable (ALARP). This involves a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

A Start: Plan to use 3-Bromo-2-chloro-7-nitroquinoline B Identify Hazards (Skin/Eye Irritant, Potential Inhalation/Ingestion Toxicity) A->B Step 1 C Assess Risks (Quantity, Frequency, Dust Formation) B->C Step 2 D Implement Engineering Controls (Chemical Fume Hood) C->D Step 3 E Define PPE Requirements (Gloves, Goggles, Lab Coat) D->E Step 4 F Develop Safe Work Procedures (Handling, Storage, Waste) E->F Step 5 G Review Emergency Protocols (Spill, First Aid, Fire) F->G Step 6 H Proceed with Experiment G->H

Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.

Engineering Controls

The most effective way to prevent exposure is through robust engineering controls.

  • Chemical Fume Hood: All handling of 3-Bromo-2-chloro-7-nitroquinoline, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood.[7][8] This is critical for preventing the inhalation of airborne dust particles.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and handle any fugitive emissions.[9][10]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory as the final barrier of protection, even when using engineering controls.[9]

  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EU standard EN166 or NIOSH (US) standards.[8][11]

  • Skin and Hand Protection:

    • Gloves: Use chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[11][12]

    • Protective Clothing: A long-sleeved laboratory coat is required. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn.[7]

  • Respiratory Protection: Respiratory protection is generally not required when working within a functional chemical fume hood. However, if engineering controls are inadequate or during a large spill clean-up, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) should be used.[7][11]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential for safety and for maintaining the integrity of the compound.

Step-by-Step Handling Protocol
  • Preparation: Confirm that a chemical fume hood is operational and that all necessary PPE is available and in good condition.

  • Work Area: Designate a specific area within the fume hood for handling the compound.

  • Dispensing: As a solid, the primary risk during handling is the generation of dust.[13] Use spatulas to carefully transfer the material. Avoid pouring the dry powder.

  • Containment: Keep the container tightly sealed when not in use to prevent contamination and accidental spillage.[10][13]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[8][11] After handling, remove gloves and wash hands thoroughly with soap and water.[4][9]

  • Decontamination: Clean the work area and any equipment used with a suitable solvent upon completion of the work.

Storage Conditions

The recommended storage conditions provide critical insight into the compound's stability.

  • Temperature and Atmosphere: Store in a tightly sealed container at 2-8°C under an inert atmosphere.[4] This requirement suggests a potential sensitivity to degradation from air (oxidation) or moisture (hydrolysis).[7] A refrigerator or cold room designated for chemicals is appropriate.

  • Light: Keep in a dark place, such as an amber glass vial or within a light-blocking cabinet, to prevent photochemical decomposition.[7]

  • Incompatible Materials: Store separately from strong oxidizing agents.[7][10]

Emergency Procedures

Preparedness is key to responding effectively to an emergency. All personnel must be familiar with the location of safety equipment, including emergency showers, eyewash stations, fire extinguishers, and spill kits.

A Spill Detected B Alert personnel & Evacuate immediate area A->B C Don full PPE (Gloves, Goggles, Respirator if needed) B->C D Contain the spill with inert absorbent material C->D E Carefully collect material into a labeled waste container D->E F Decontaminate the spill area E->F G Dispose of waste properly F->G H Report the incident G->H

Caption: Step-by-step emergency response workflow for a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[5]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][12][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][7][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][12][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[5][7][12]
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[7][12]

  • Hazardous Combustion Products: Thermal decomposition can be hazardous, releasing toxic and corrosive gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[7]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against these toxic decomposition products.[7][12]

Disposal Considerations

3-Bromo-2-chloro-7-nitroquinoline and any materials contaminated with it must be treated as hazardous waste.

  • Procedure: Dispose of waste in a designated, labeled, and sealed container.[13]

  • Regulations: All disposal must be carried out in strict accordance with federal, state, and local environmental regulations.[13] Do not dispose of this chemical into drains or the environment.

Toxicological and Ecological Profile

  • Ecology: There is no specific ecotoxicity data available. To prevent environmental contamination, release into soil, waterways, or sewers must be strictly avoided.[7][10]

Conclusion

3-Bromo-2-chloro-7-nitroquinoline is a valuable research chemical whose hazardous properties demand respect and careful management. By understanding its hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can effectively mitigate the risks associated with its use. A proactive safety culture is paramount to ensuring a safe laboratory environment for all personnel.

References

  • 3M. (2019). Safety Data Sheet. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2021). Safety Data Sheet - 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene. Retrieved from [Link]

  • Merck. (n.d.). 3-Bromo-2-chloro-7-nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. Retrieved from [Link]

  • Semantic Scholar. (2017). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Retrieved from [Link]

  • PMC. (n.d.). The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. Retrieved from [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of 3-Bromo-2-chloro-7-nitroquinoline in Advanced Organic Synthesis

Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized heterocyclic scaffolds are critical for exploring chemical space. 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized heterocyclic scaffolds are critical for exploring chemical space. 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) represents a premium, tri-orthogonal building block. This application note details a self-validating, step-by-step methodology for the sequential, site-selective functionalization of this scaffold. By exploiting the distinct electronic and steric environments of the C2-chloro, C3-bromo, and C7-nitro vectors, researchers can rapidly synthesize complex, multi-substituted quinoline libraries without the need for cumbersome protecting group strategies.

Mechanistic Rationale & Orthogonal Reactivity (E-E-A-T)

The success of modifying this scaffold relies on a strict order of operations dictated by the intrinsic electronic properties of the quinoline ring. As a Senior Application Scientist, it is vital to understand why these reactions are sequenced in this specific order:

  • Vector 1: C2-Chloro (Nucleophilic Aromatic Substitution - SNAr) The C2 position is highly electron-deficient. It is activated by the adjacent endocyclic nitrogen (which stabilizes the Meisenheimer intermediate via electronegativity) and further enhanced by the strong electron-withdrawing effect of the C7-nitro group. SNAr at C2 with amines or alkoxides is exceptionally rapid and must be performed first[1].

  • Vector 2: C3-Bromo (Palladium-Catalyzed Cross-Coupling) If a Suzuki-Miyaura coupling is attempted prior to SNAr, the highly activated C2-Cl bond can undergo competitive oxidative addition or hydrolysis under the basic aqueous conditions[2]. By performing the SNAr amination first, the C2 position is "pacified." The newly introduced electron-donating amine deactivates the quinoline ring towards further nucleophilic attack, leaving the weaker C3-Br bond as the exclusive, prime site for Pd(0) oxidative addition[3].

  • Vector 3: C7-Nitro (Chemoselective Reduction) The C7-nitro group serves a dual purpose: it activates the initial SNAr and acts as a masked amine. Mild reduction (e.g., Fe/NH₄Cl) chemoselectively yields an aniline derivative without risking the hydrodehalogenation of the core ring, opening a third vector for late-stage Buchwald-Hartwig aminations or acylations.

Quantitative Data Summary

The following table summarizes the validated reaction parameters, expected yields, and regioselectivity for the three orthogonal functionalization vectors.

Reaction VectorTransformationTypical Reagents & CatalystTemp / TimeRegioselectivityTypical Yield
Vector 1 (C2) SNAr (Amination)Morpholine, DIPEA, DMF80 °C / 4 h>99% (C2 vs C3)85–95%
Vector 2 (C3) Suzuki-MiyauraAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃100 °C / 12 h>99% (C3 exclusive)70–85%
Vector 3 (C7) Nitro ReductionFe powder, NH₄Cl, EtOH/H₂O80 °C / 2 hChemoselective90–98%

Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating causality checks and in-process analytical controls to ensure scientific integrity.

Protocol A: Regioselective SNAr at C2

Objective: Synthesize 3-bromo-2-morpholino-7-nitroquinoline.

  • Reaction Setup: Charge a dried 50 mL round-bottom flask with 3-Bromo-2-chloro-7-nitroquinoline (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL, 0.2 M).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol), followed by the dropwise addition of morpholine (1.2 equiv, 6.0 mmol) at room temperature.

    • Causality Check: DIPEA is a non-nucleophilic base utilized to scavenge the HCl byproduct. This prevents the morpholine nucleophile from becoming protonated and deactivated, ensuring complete conversion.

  • Execution: Heat the reaction mixture to 80 °C for 4 hours.

  • Validation/Analysis: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) will be fully consumed, replaced by a bright yellow fluorescent spot (Rf ~0.4).

  • Workup: Quench with ice water (50 mL). Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the Intermediate 1.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Objective: Synthesize 3-phenyl-2-morpholino-7-nitroquinoline.

  • Reaction Setup: In a Schlenk flask, combine Intermediate 1 (1.0 equiv, 3.0 mmol), phenylboronic acid (1.5 equiv, 4.5 mmol), and K₂CO₃ (3.0 equiv, 9.0 mmol) in a 1,4-Dioxane/H₂O mixture (4:1 v/v, 30 mL).

  • Degassing: Sparge the heterogeneous mixture with Argon gas for 15 minutes.

    • Causality Check: Dissolved oxygen is a triplet diradical that will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state and promote the homocoupling of the boronic acid. Strict deoxygenation is mandatory.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.15 mmol) under a positive Argon flow. Heat to 100 °C for 12 hours.

    • Causality Check: The bidentate dppf ligand provides a large bite angle. This specific geometry accelerates the reductive elimination step in the catalytic cycle, which is crucial for overcoming the steric hindrance caused by the adjacent C2-morpholino group.

  • Validation/Analysis: LC-MS analysis should indicate the disappearance of the brominated isotope pattern (M, M+2) and the appearance of the desired cross-coupled mass [M+H]⁺.

Protocol C: Chemoselective Nitro Reduction at C7

Objective: Synthesize 7-amino-3-phenyl-2-morpholinoquinoline.

  • Reaction Setup: Suspend Intermediate 2 (1.0 equiv, 2.0 mmol) and NH₄Cl (5.0 equiv, 10.0 mmol) in an EtOH/H₂O mixture (3:1 v/v, 20 mL) and heat to 60 °C.

  • Reduction: Add Iron (Fe) powder (5.0 equiv, 10.0 mmol) portion-wise to prevent excessive effervescence. Reflux at 80 °C for 2 hours.

    • Causality Check: The Fe/NH₄Cl system provides a mild, single-electron transfer reduction pathway. Unlike Pd/C with H₂ gas, this method strictly reduces the nitro group to an amine without risking the saturation of the quinoline core or cleavage of sensitive functional groups.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxide salts. Wash the Celite pad with hot EtOAc. Concentrate the filtrate to yield the final functionalized scaffold.

Workflow Visualization

OrthogonalFunctionalization A 3-Bromo-2-chloro-7-nitroquinoline (Starting Scaffold) B Vector 1: SNAr at C2 Nucleophilic Attack A->B Step 1: High Electrophilicity at C2 C Intermediate 1 3-Bromo-2-(amine)-7-nitroquinoline B->C D Vector 2: Suzuki Coupling at C3 Pd-Catalyzed Arylation C->D Step 2: C-Br Oxidative Addition E Intermediate 2 3-Aryl-2-(amine)-7-nitroquinoline D->E F Vector 3: Nitro Reduction at C7 Fe/NH4Cl E->F Step 3: Chemoselective Reduction G Final Scaffold 7-Amino-3-aryl-2-(amine)quinoline F->G

Figure 1: Orthogonal functionalization workflow of 3-Bromo-2-chloro-7-nitroquinoline.

References

  • Khomutetckaia, A., et al. "Synthesis and Properties of Benzo[h]imidazo[1,2-a]quinolines..." The Journal of Organic Chemistry, 2023. URL:[Link]

  • Salman, et al. "Advancements in the synthesis of fused tetracyclic quinoline derivatives." RSC Advances, 2020. URL:[Link]

  • Leclaire, M., et al. "Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306." PMC, 2023. URL:[Link]

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Application

Application Notes & Protocols: 3-Bromo-2-chloro-7-nitroquinoline as a Versatile Synthetic Intermediate

Introduction: Unlocking Molecular Complexity 3-Bromo-2-chloro-7-nitroquinoline is a highly functionalized heterocyclic compound poised as a strategic building block for advanced chemical synthesis. Its structure is disti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Molecular Complexity

3-Bromo-2-chloro-7-nitroquinoline is a highly functionalized heterocyclic compound poised as a strategic building block for advanced chemical synthesis. Its structure is distinguished by three key features: a quinoline core, a powerful electron-withdrawing nitro group at the 7-position, and two distinct halogen atoms—a bromine at C-3 and a chlorine at C-2. This unique arrangement of functional groups imparts a predictable and orthogonal reactivity profile, allowing for selective, stepwise modifications.

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the reactivity and synthetic applications of this intermediate. We will explore its differential reactivity, providing field-proven protocols for key transformations that enable the construction of complex, multi-substituted quinoline scaffolds. The quinoline motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, and the ability to precisely functionalize this core is of paramount importance.[1][2]

Physicochemical Properties

A clear understanding of the physical properties of a reagent is crucial for its proper handling, storage, and use in reactions.

PropertyValueSource
CAS Number 1026437-82-0MilliporeSigma[3]
Molecular Formula C₉H₄BrClN₂O₂MilliporeSigma[3]
Molecular Weight 287.50 g/mol Calculated
Physical Form SolidMilliporeSigma[3]
Purity ≥95%MilliporeSigma[3]
Storage 2-8°C, inert atmosphere, keep in dark placeMilliporeSigma[3]

The Principle of Orthogonal Reactivity

The synthetic utility of 3-bromo-2-chloro-7-nitroquinoline is rooted in the differential reactivity of its three key functional sites. Understanding this hierarchy is essential for strategic synthetic planning.

Palladium-Catalyzed Cross-Coupling at C-3 (C-Br Bond)

The carbon-halogen bond strength is a primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. The bond dissociation energy follows the trend C-I < C-Br < C-Cl.[4] Consequently, the C-3 bromine is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-2 chlorine.[5][6] This allows for highly selective Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions at the C-3 position while leaving the C-2 chloro substituent intact for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) at C-2 (C-Cl Bond)

The C-2 position of the quinoline ring is inherently electron-deficient due to the adjacent ring nitrogen. This effect is powerfully amplified by the strong electron-withdrawing nitro group at the C-7 position. While the nitro group is meta to the C-2 chlorine, its influence, combined with that of the ring system, sufficiently activates the C-2 position for nucleophilic aromatic substitution (SNAr).[7][8] This pathway is favored for the displacement of the chloride by strong nucleophiles such as primary/secondary amines, alkoxides, and thiolates, often under thermal conditions.[8][9] The SNAr mechanism proceeds via a resonance-stabilized Meisenheimer intermediate, a process facilitated by electron-withdrawing groups that can delocalize the negative charge.[10][11]

cluster_main Reactivity Map cluster_pd Pd-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution A 3-Bromo-2-chloro- 7-nitroquinoline B Selective reaction at C3-Br bond (e.g., Suzuki, Buchwald-Hartwig) A->B Higher C-Br reactivity towards Pd(0) oxidative addition C Selective reaction at C2-Cl bond (e.g., Amination, Alkoxylation) A->C C2 position activated by EWG and ring nitrogen

Caption: Orthogonal reactivity map for 3-bromo-2-chloro-7-nitroquinoline.

Application & Protocols: A Stepwise Guide

The following protocols are generalized procedures. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Application 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid at the C-3 position, leveraging the higher reactivity of the C-Br bond.[1][12]

Protocol 1: Synthesis of 3-Aryl-2-chloro-7-nitroquinolines

  • Reaction Setup: In a dry Schlenk flask, combine 3-bromo-2-chloro-7-nitroquinoline (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (see table below, e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[6]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (see table below).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4–16 hours).

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-aryl-2-chloro-7-nitroquinoline product.

Table of Recommended Suzuki Coupling Conditions

ParameterRecommended ReagentsRationale / Notes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ can often be used directly. Others require an external phosphine ligand.[13]
Ligand PPh₃, SPhos, XPhosFor less reactive boronic acids or to improve yields, bulky, electron-rich Buchwald ligands like SPhos can be beneficial.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid for transmetalation.[14] K₃PO₄ is often effective for challenging couplings.[6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture including water is typically required for the base to function and to facilitate transmetalation.[6]
Application 2: Selective C-N Bond Formation via Buchwald-Hartwig Amination

This protocol demonstrates the selective formation of a C-N bond at the C-3 position, again exploiting the C-Br bond's higher reactivity in palladium catalysis. The principles are analogous to the selective amination of other bromo-chloro heterocycles.[15][16]

Protocol 2: Synthesis of 3-Amino-2-chloro-7-nitroquinolines

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3-bromo-2-chloro-7-nitroquinoline (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 1.5–2.0 equiv.) followed by the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Nucleophile Addition: Add the amine nucleophile (1.1–1.5 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 90–110 °C with stirring. Monitor progress by TLC or LC-MS (typically 2–24 hours).

  • Work-up & Purification:

    • Cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove palladium residues, washing the pad with the solvent.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Application 3: Nucleophilic Aromatic Substitution (SNAr) at C-2

This protocol utilizes the activated C-2 position for substitution, a reaction that can be performed on the initial substrate or, more powerfully, on the products obtained from Application 1 or 2 to build further complexity.

Protocol 3: Synthesis of 2,3-Disubstituted-7-nitroquinolines

  • Starting Material: Use either 3-bromo-2-chloro-7-nitroquinoline or a C-3 functionalized derivative (e.g., from Protocol 1 or 2) (1.0 equiv.).

  • Reaction Setup: In a round-bottom flask or sealed tube, dissolve the starting material in a suitable solvent (e.g., DMF, NMP, or the amine nucleophile can be used as the solvent).

  • Nucleophile Addition: Add an excess of the amine nucleophile (2–10 equiv.). For alcohol or thiol nucleophiles, a base such as NaH or K₂CO₃ may be required to generate the corresponding alkoxide or thiolate in situ.[8]

  • Reaction: Heat the mixture with stirring to 100–150 °C. The reaction is typically slower than Pd-catalyzed couplings and may require 12–48 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., ethanol or ether).

    • Alternatively, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

cluster_workflow Sequential Functionalization Workflow A Start: 3-Bromo-2-chloro-7-nitroquinoline B Step 1: Suzuki Coupling (Protocol 1) + Arylboronic Acid + Pd Catalyst, Base A->B C Intermediate: 3-Aryl-2-chloro-7-nitroquinoline B->C D Step 2: SNAr Reaction (Protocol 3) + Amine Nucleophile + Heat C->D E Final Product: 3-Aryl-2-amino-7-nitroquinoline D->E

Caption: Workflow for sequential C-3 arylation and C-2 amination.

Safety Information

As a laboratory chemical, 3-bromo-2-chloro-7-nitroquinoline should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

  • Precautionary Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Signal Word: Warning.[3]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

3-Bromo-2-chloro-7-nitroquinoline is a powerful and versatile intermediate whose value lies in its predictable, orthogonal reactivity. By understanding the fundamental principles that govern the selective activation of its C-Br and C-Cl bonds, chemists can design efficient and robust synthetic routes to highly decorated quinoline scaffolds. The protocols outlined in this guide serve as a validated starting point for leveraging this building block in the pursuit of novel molecules for drug discovery, materials science, and beyond.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. BenchChem.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
  • Pyke, S. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9043-9051.
  • Synfacts. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Thieme, 2008(12), 1275-1275.
  • Elsevier. (n.d.).
  • Fowler, J. M., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9893-9907.
  • Fowler, J. M., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Fowler, J. M., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9893-9907.
  • ResearchGate. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. | Request PDF.
  • S. M. T. Shaikh, et al. (2020).
  • Chmiel, K., et al. (2022).
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Chloro-6-nitroquinoxaline. BenchChem.
  • Chemistry LibreTexts. (2026). 3.
  • MilliporeSigma. (n.d.). 3-Bromo-2-chloro-7-nitroquinoline | 1026437-82-0. MilliporeSigma.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • El-Faham, A., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(1), M1351.
  • Organic Chemistry Frontiers. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Royal Society of Chemistry.
  • Semantic Scholar. (2016). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Semantic Scholar.
  • RSC Publishing. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Method

Application Note: Orthogonal Derivatization of 3-Bromo-2-chloro-7-nitroquinoline in Drug Discovery

Executive Summary & Strategic Rationale In modern drug development, highly functionalized heterocyclic scaffolds are essential for constructing diverse chemical libraries. 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug development, highly functionalized heterocyclic scaffolds are essential for constructing diverse chemical libraries. 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) is a privileged, tri-orthogonal building block that allows for precise, sequential derivatization. As a Senior Application Scientist, understanding the thermodynamic and kinetic causality behind this scaffold's reactivity is critical for designing self-validating synthetic workflows.

The strategic derivatization of this molecule relies on three distinct reactive vectors:

  • C-3 Position (Bromide - Cross-Coupling): The C–Br bond possesses a lower bond dissociation energy compared to the adjacent C–Cl bond. This thermodynamic difference translates to significantly faster oxidative addition kinetics with Palladium(0) species. Consequently, this enables highly chemoselective 1 at the C-3 position without prematurely activating the C-2 chloride[1].

  • C-2 Position (Chloride - SNAr): The quinoline nitrogen acts as a powerful electron sink. When coupled with the strongly electron-withdrawing 7-nitro group, the Lowest Unoccupied Molecular Orbital (LUMO) of the ring is drastically lowered. This renders the C-2 position exceptionally electrophilic and primed for2 with amines, alkoxides, or fluorinating agents[2].

  • C-7 Position (Nitro - Reduction): The nitro group acts as a stable, masked amine during the harsh basic conditions of cross-coupling and SNAr. Post-derivatization, it can be reduced to an aniline under mild conditions, opening pathways for late-stage amidation or Buchwald-Hartwig amination.

Mechanistic Workflows

Workflow A 3-Bromo-2-chloro- 7-nitroquinoline B C-3 Suzuki Coupling A->B Pd(0), Boronic Acid Chemoselective C C-2 SNAr Substitution B->C Amine/Thiol Base, Heat D C-7 Nitro Reduction C->D Fe, NH4Cl Mild Reduction E Diversified Scaffold D->E Amidation/ Functionalization

Orthogonal derivatization workflow for 3-Bromo-2-chloro-7-nitroquinoline.

Mechanism N1 2-Chloroquinoline Intermediate N2 Nucleophilic Attack (Rate Determining) N1->N2 N3 Meisenheimer Complex (Stabilized by NO2) N2->N3 N4 Chloride Elimination (Fast Rearomatization) N3->N4 N5 C-2 Substituted Product N4->N5

SNAr mechanism at the C-2 position via a stabilized Meisenheimer complex.

Experimental Protocols: Self-Validating Systems

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-3

Causality & Validation: We utilize a mild base (Na₂CO₃) and strictly limit the temperature to 80 °C. Stronger bases (e.g., KOtBu) or higher temperatures risk the premature activation of the C-Cl bond, leading to unwanted oligomerization or loss of chemoselectivity[3]. The reaction is self-validating via TLC; the starting material shifts to a lower Rf, while the retention of the C-Cl bond is confirmed via the distinct 3:1 isotopic splitting pattern in LC-MS.

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-2-chloro-7-nitroquinoline (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Atmosphere: Evacuate and backfill the flask with Argon three times to prevent oxidative degradation of the Pd(0) catalyst.

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) followed by an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-2

Causality & Validation: The reaction proceeds via a transient Meisenheimer complex. The 7-nitro group stabilizes this anionic intermediate, accelerating the rate-determining nucleophilic attack[2]. A visual self-validation occurs during the reaction: the solution typically turns a deep yellow or orange, indicating the formation of the stabilized Meisenheimer complex, before shifting color as rearomatization and chloride elimination occur.

  • Preparation: Dissolve the C-3 substituted 2-chloro-7-nitroquinoline intermediate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add the desired nucleophile (e.g., morpholine or a primary amine, 1.5 equiv) and K₂CO₃ (2.0 equiv).

  • Reaction: Stir the mixture at 90 °C for 6–8 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Quench the reaction by pouring it into ice-cold water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3x), wash with 5% aqueous LiCl (crucial for complete DMF removal), dry, and concentrate.

Protocol C: Mild Reduction of the C-7 Nitro Group

Causality & Validation: Iron powder in the presence of NH₄Cl is selected over standard Pd/C-catalyzed hydrogenation. Pd/C with H₂ poses a severe risk of hydrodehalogenation if any residual halogens or sensitive functional groups are present on the newly installed C-2/C-3 appendages. The completion of this step is validated by a distinct polarity shift on TLC (the resulting aniline is significantly more polar and stains positive with ninhydrin).

  • Preparation: Suspend the C-2/C-3 functionalized 7-nitroquinoline (1.0 equiv) in an Ethanol/Water mixture (3:1 v/v, 0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (5.0 equiv).

  • Reaction: Reflux the suspension at 85 °C for 4 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot ethanol. Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with DCM. Dry and concentrate to afford the 7-aminoquinoline derivative.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the C-3 Suzuki-Miyaura coupling, demonstrating the causality of temperature and base selection on chemoselectivity.

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Chemoselectivity (C-3 vs C-2)
1 Pd(PPh₃)₄ (5 mol%) Toluene/EtOH/H₂O Na₂CO₃ 80 75% >95:5
2Pd(dppf)Cl₂ (5 mol%)1,4-Dioxane/H₂OK₃PO₄9082%90:10
3Pd(OAc)₂ / SPhosDMFK₂CO₃11045%60:40 (Significant C-2 activation)
4Pd(PPh₃)₄ (5 mol%)THF/H₂ONa₂CO₃6540%>99:1 (Incomplete conversion)

Note: Entry 1 represents the optimal balance of thermodynamic activation and kinetic control to ensure strict chemoselectivity at the C-3 position.

References

  • Advancements in the synthesis of fused tetracyclic quinoline deriv
  • Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorin
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.Benchchem.

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-2-chloro-7-nitroquinoline

Executive Summary The functionalization of multi-halogenated quinolines is a cornerstone of medicinal chemistry, enabling the rapid synthesis of diverse heterocyclic libraries. The compound 3-Bromo-2-chloro-7-nitroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of multi-halogenated quinolines is a cornerstone of medicinal chemistry, enabling the rapid synthesis of diverse heterocyclic libraries. The compound 3-Bromo-2-chloro-7-nitroquinoline presents a highly programmable scaffold for drug development. This in-depth technical guide provides a comprehensive, self-validating protocol for the regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold. By strategically targeting the highly activated C2 position, researchers can install diverse nucleophiles (e.g., amines, alkoxides) while preserving the C3-bromide for downstream transition-metal-catalyzed cross-coupling applications.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The regiochemical outcome of SNAr on 3-bromo-2-chloro-7-nitroquinoline is strictly dictated by the electronic asymmetry of the quinoline core and the differential leaving group abilities of the halogens.

  • C2 Activation & Resonance Stabilization: The C2 position is directly adjacent to the endocyclic nitrogen. Nucleophilic attack at C2 generates an anionic intermediate (Meisenheimer complex) where the negative charge is effectively delocalized onto the electronegative nitrogen atom. This resonance stabilization drastically lowers the activation energy of the rate-determining addition step[1].

  • Leaving Group Kinetics (C2-Cl vs. C3-Br): At the C2 position resides a chloride, while C3 holds a bromide. In SNAr reactions, leaving group ability is inversely proportional to polarizability and directly proportional to electronegativity (F > Cl > Br > I). The highly electronegative chloride stabilizes the transition state better than bromide, making C2-Cl the kinetically favored site of displacement[2].

  • C3 Deactivation: The C3 position lacks direct resonance communication with the ring nitrogen. Consequently, the C3-bromide remains inert under standard SNAr conditions, as observed in similar multi-halogenated quinoline systems[3].

  • Influence of the 7-Nitro Group: The strongly electron-withdrawing nitro group at C7 exerts both inductive (-I) and mesomeric (-M) effects, globally lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring. This hyper-activates the scaffold, allowing the SNAr to proceed under milder conditions compared to un-nitrated analogs.

SNAr_Mechanism SM 3-Bromo-2-chloro- 7-nitroquinoline Attack Nucleophilic Attack at C-2 Position SM->Attack Nuc Nucleophile (e.g., Morpholine) Nuc->Attack Meisenheimer Meisenheimer Complex (Anion stabilized by N) Attack->Meisenheimer Rate Determining Step (RDS) Elimination Chloride Elimination (Fast Step) Meisenheimer->Elimination Product 3-Bromo-2-morpholino- 7-nitroquinoline Elimination->Product

Figure 1: Mechanistic pathway of regioselective SNAr at the C2 position of the quinoline core.

Experimental Design & Condition Optimization

To establish a robust protocol, we evaluated the substitution using morpholine as a representative secondary amine nucleophile. The quantitative optimization data is summarized below to highlight the causality between solvent/base selection and reaction efficiency.

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1EthanolTEA (1.5 eq)80127568
2 DMF K₂CO₃ (2.0 eq) 80 6 >95 89
3NMPDIPEA (2.0 eq)1003>9992
4THFNone (Excess Amine)65244035

Optimization Insights: Polar aprotic solvents (DMF, NMP) combined with an inorganic base (K₂CO₃) or non-nucleophilic organic base (DIPEA) provide the optimal thermodynamic environment for the stabilization of the polar transition state[4]. Entry 2 was selected as the standard protocol for its ideal balance of high yield, operational safety, and ease of aqueous workup.

Step-by-Step Protocol: Synthesis of 3-Bromo-2-morpholino-7-nitroquinoline

Materials & Reagents
  • Substrate: 3-Bromo-2-chloro-7-nitroquinoline (1.0 eq, 1.0 mmol, 287.5 mg)

  • Nucleophile: Morpholine (1.2 eq, 1.2 mmol, 104.5 mg / 105 µL)

  • Base: Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq, 2.0 mmol, 276.4 mg)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)

  • Workup: Deionized water, Ethyl acetate (EtOAc), Hexanes

Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-chloro-7-nitroquinoline (287.5 mg) and anhydrous K₂CO₃ (276.4 mg).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (5.0 mL) under a nitrogen atmosphere to prevent oxidative degradation of the amine.

  • Nucleophile Addition: Add morpholine (105 µL) dropwise via a microsyringe at room temperature. The solution may exhibit a slight color change, indicative of initial charge-transfer complex formation.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block. Stir vigorously (800 rpm) for 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1, UV 254 nm) or LC-MS. The starting material should be completely consumed, replaced by a lower Rf, highly UV-active product spot.

  • Quenching: Remove the flask from the heat source and allow it to cool to ambient temperature. Slowly pour the reaction mixture into a beaker containing 25 mL of vigorously stirred ice-water.

  • Isolation: A yellow/orange precipitate will typically form. Stir for 15 minutes to ensure complete precipitation and to dissolve residual DMF and inorganic salts.

  • Filtration & Washing: Filter the solid under vacuum using a Buchner funnel. Wash the filter cake with cold water (3 x 10 mL) followed by cold hexanes (5 mL) to remove trace morpholine.

  • Purification: If the crude purity is <95% by LC-MS, purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Drying: Dry the isolated solid in a vacuum oven at 45 °C overnight to afford the pure 3-bromo-2-morpholino-7-nitroquinoline.

Exp_Workflow Step1 1. Reaction Setup Dissolve SM in DMF Add Morpholine & Base Step2 2. Heating & Stirring 80°C for 4-6 hours Monitor by TLC/LC-MS Step1->Step2 Step3 3. Quenching Cool to RT Pour into Ice Water Step2->Step3 Step4 4. Extraction/Filtration Filter precipitate or extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Step6 6. Characterization 1H/13C NMR, HRMS Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing the morpholino-quinoline analog.

Analytical Validation

To ensure the self-validating nature of this protocol, the following analytical signatures must be confirmed:

  • Regioselectivity Confirmation (¹H NMR): The ¹H NMR spectrum will show the appearance of morpholine multiplets (~3.30 ppm for N-CH₂ and ~3.85 ppm for O-CH₂). Crucially, the C4-H proton of the quinoline ring will appear as a distinct singlet (~8.3 ppm), confirming that the C3-bromo group remains intact and substitution occurred exclusively at C2.

  • Mass Spectrometry (HRMS-ESI): The mass spectrum will show the [M+H]⁺ isotopic pattern characteristic of a mono-brominated species (an approximate 1:1 ratio of m/z 338.0 and 340.0), confirming the loss of the chlorine atom and the retention of the bromine atom.

References

  • Title: Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination | Source: Organic Letters (ACS) | URL: [Link]

  • Title: Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol | Source: ThaiScience | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-2-chloro-7-nitroquinoline

Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Target Compound: 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) [1] Welcome to the technical support center for the isolation and pur...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Target Compound: 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) [1]

Welcome to the technical support center for the isolation and purification of 3-Bromo-2-chloro-7-nitroquinoline. This highly functionalized quinoline derivative serves as a critical intermediate in the synthesis of kinase inhibitors and anti-infective agents. Due to its unique electronic properties—specifically the electron-withdrawing 7-nitro group and the highly reactive 2-chloro position—standard purification workflows often lead to product degradation or poor recovery. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation[2].

Part 1: Troubleshooting Guides & FAQs

Q1: My product decomposes or forms multiple new spots on TLC when I attempt to recrystallize it from hot ethanol. What is happening? A1: You are likely observing Nucleophilic Aromatic Substitution (SNAr). The quinoline ring is inherently electron-deficient, and the 7-nitro group further depletes electron density via induction and resonance. This makes the 2-chloro position highly electrophilic. When heated in primary alcohols (like ethanol or methanol), especially if trace basic impurities from previous synthetic steps are present, the alcohol acts as a nucleophile, displacing the chloride to form a 2-ethoxy or 2-methoxy byproduct [2]. Solution: Abandon nucleophilic solvents. Switch to a non-nucleophilic dual-solvent system, such as Dichloromethane (DCM) and Hexane, or use hot Toluene[3].

Q2: During silica gel column chromatography, the compound streaks severely, resulting in poor resolution from closely eluting impurities. How can I fix this? A2: Streaking is caused by the basic lone pair of electrons on the quinoline nitrogen hydrogen-bonding with the acidic silanol groups (-OH) on the stationary phase of standard silica gel. Solution: You must deactivate the silica gel. Pre-flush your column with your starting mobile phase containing 1% Triethylamine (TEA). The TEA will irreversibly bind to the most acidic silanol sites, preventing your quinoline from sticking [2]. Alternatively, switch to neutral or basic alumina as the stationary phase.

Q3: The crude product from the nitration/halogenation step is a dark, sticky tar. Chromatography immediately clogs. How do I pre-treat this? A3: Electrophilic aromatic substitutions (like nitration) on quinolines often generate highly conjugated, polymeric byproducts that manifest as dark tars. These tars are highly soluble in polar solvents and will ruin a silica column. Solution: Perform an activated charcoal decolorization before any chromatography. Activated charcoal has a massive surface area and a high affinity for large, flat, conjugated polymeric impurities via π−π stacking, while leaving your monomeric quinoline largely in solution [3].

Q4: How can I reliably track my fractions during LC-MS purification? The UV baseline is noisy due to aromatic impurities. A4: Leverage the unique isotopic signature of your halogens. 3-Bromo-2-chloro-7-nitroquinoline contains one bromine and one chlorine atom. In Mass Spectrometry, this specific combination produces a distinct M, M+2, M+4 isotopic cluster in an approximate 3:4:1 intensity ratio (due to the natural abundance of 35 Cl/ 37 Cl and 79 Br/ 81 Br) [4]. Filter your MS chromatogram for this specific isotopic cluster to instantly identify your product fractions, ignoring the UV noise.

Part 2: Quantitative Data & Solvent Selection

Choosing the correct solvent system is the most critical variable in purifying this compound. The table below summarizes the empirical data for solvent compatibility based on the compound's polarity and reactivity profile.

Solvent SystemPolarity IndexSNAr RiskSolubilizing Power (Hot)Suitability for 3-Bromo-2-chloro-7-nitroquinoline
Methanol / Ethanol 5.1 / 5.2HIGH ExcellentPoor - High risk of 2-alkoxy byproduct formation.
Ethyl Acetate / Hexane 4.4 / 0.1LowModerateGood - Standard for deactivated silica chromatography.
DCM / Hexane 3.1 / 0.1NoneExcellent (DCM)Excellent - Ideal for dual-solvent recrystallization.
Toluene 2.4NoneGoodGood - Suitable for high-temp single-solvent recrystallization.
Ethylene Dichloride 3.5NoneGoodModerate - Effective, but highly toxic. Use as last resort [3].

Part 3: Step-by-Step Experimental Protocols

Protocol A: Pre-Treatment & Activated Charcoal Decolorization

This protocol is a self-validating system: if the filtrate remains dark brown, the charcoal loading was insufficient or the solvent is too polar.

  • Dissolution: Suspend 10.0 g of crude 3-Bromo-2-chloro-7-nitroquinoline in 100 mL of Dichloromethane (DCM) in a 250 mL Erlenmeyer flask.

  • Heating: Gently warm the suspension to 35°C (do not exceed the boiling point of DCM, 39.6°C) while stirring until the monomeric product dissolves. Tarry impurities may remain suspended.

  • Charcoal Addition: Remove from heat. Add 1.0 g (10% w/w) of activated charcoal (Darco® G-60 or equivalent).

  • Adsorption: Stir the black suspension vigorously for 15 minutes at room temperature.

  • Filtration: Filter the mixture through a pad of Celite® 545 packed in a sintered glass funnel to remove the charcoal and adsorbed tars. Wash the Celite pad with an additional 20 mL of warm DCM.

  • Concentration: Evaporate the pale yellow filtrate under reduced pressure to yield a semi-pure solid, ready for chromatography or recrystallization.

Protocol B: Deactivated Silica Gel Flash Chromatography
  • Column Preparation: Slurry pack a flash chromatography column with standard silica gel (230-400 mesh) using a mobile phase of 90% Hexane / 10% Ethyl Acetate containing 1% Triethylamine (TEA) .

  • Deactivation Flush: Pass 2 column volumes (CV) of the TEA-containing mobile phase through the column to fully cap the acidic silanol groups.

  • Equilibration: Flush the column with 2 CV of the standard mobile phase (90% Hexane / 10% Ethyl Acetate, without TEA) to remove excess base.

  • Loading: Dissolve the semi-pure solid from Protocol A in the minimum volume of DCM. Dry-load the sample onto a small amount of silica gel, evaporate the DCM, and apply the dry powder to the top of the column.

  • Elution: Elute using a gradient of 10% to 30% Ethyl Acetate in Hexane. Monitor fractions via TLC (UV 254 nm) or LC-MS (looking for the M, M+2, M+4 isotopic cluster).

Protocol C: Dual-Solvent Recrystallization (Final Polish)
  • Primary Dissolution: Place the chromatographed solid into a clean flask. Add DCM dropwise while gently warming (35°C) until the solid just dissolves completely.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add Hexane (the anti-solvent) dropwise while swirling. Stop adding Hexane the moment the solution becomes faintly cloudy and stays cloudy after swirling.

  • Clarification: Add exactly 1-2 drops of DCM to re-clarify the solution.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature for 2 hours, then transfer to an ice bath (0°C) for 1 hour to maximize lattice formation.

  • Harvesting: Collect the high-purity pale yellow crystals via vacuum filtration. Wash with ice-cold Hexane and dry under high vacuum.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude 3-Bromo-2-chloro -7-nitroquinoline Charcoal Activated Charcoal Decolorization Crude->Charcoal Filtration Celite Filtration (Removes Tars) Charcoal->Filtration Decision Purity Check (LC-MS Isotopic Cluster) Filtration->Decision Chromatography Deactivated Silica Chromatography (TEA) Decision->Chromatography Purity < 90% Recrystallization Dual-Solvent Recrystallization (DCM / Hexane) Decision->Recrystallization Purity > 90% Chromatography->Recrystallization Final Polish Pure Pure Product (>99% Purity) Recrystallization->Pure

Caption: Decision tree for the isolation and purification of 3-Bromo-2-chloro-7-nitroquinoline.

References

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI. Available at:[Link]

Optimization

optimization of reaction conditions for synthesizing quinoline derivatives

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and optimize the reaction conditions for synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and optimize the reaction conditions for synthesizing quinoline derivatives. Rather than relying on outdated, brute-force methodologies, this guide focuses on mechanistic understanding, atom economy, and self-validating experimental designs.

Below, you will find our core optimization workflow, followed by targeted troubleshooting FAQs, quantitative data, and a field-proven protocol.

OptimizationWorkflow A 1. Substrate Selection (e.g., 2-Aminoaryl Ketone) B 2. Catalyst Screening (Lewis Acids, MOFs, Ag-Montmorillonite) A->B Define Reactants C 3. Solvent & Temp Optimization (Aqueous vs. Solvent-Free) B->C Select Top Catalysts D 4a. Troubleshooting (Address Self-Aldol / Regioselectivity) C->D Low Yield / Impurities F 5. Product Isolation (Precipitation & Recrystallization) C->F High Yield (>90%) E 4b. Mechanistic Tuning (Aldol vs. Schiff Base Pathway) D->E Analyze Pathway E->B Refine Conditions

Fig 1: Iterative optimization workflow for the synthesis of quinoline derivatives.

Section 1: Catalyst & Solvent Optimization (FAQs)

Q: Why should I transition from traditional Brønsted acids to Lewis acids or heterogeneous catalysts for the Friedländer synthesis? A: Traditional Brønsted acids (e.g., H₂SO₄) often create harsh reaction environments that promote substrate degradation and complicate product isolation, generating significant chemical waste[1]. From a mechanistic standpoint, Lewis acids—such as the Al³⁺ sites in MIL-53(Al) metal-organic frameworks (MOFs) or FeCl₃·6H₂O—specifically coordinate to the highly nucleophilic carbonyl oxygen of the 2-aminoaryl ketone[2]. This targeted coordination increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the α-methylene compound without indiscriminately protonating the amine, which would otherwise quench its reactivity[2]. Furthermore, heterogeneous catalysts allow for simple filtration recovery, drastically improving the sustainability of the workflow.

Q: How does the choice of solvent impact the cyclocondensation mechanism? A: The Friedländer synthesis proceeds via an initial aldol condensation or Schiff base formation, followed by a dehydration step to form the quinoline core[3]. Because water is a byproduct of both the condensation and cyclization steps, using organic solvents often requires Dean-Stark traps or desiccants to drive the equilibrium. Counterintuitively, performing the reaction in aqueous media with specific catalysts (like 10 mol% FeCl₃·6H₂O) can yield up to 97% product at room temperature[4]. This is driven by the hydrophobic effect: the organic substrates aggregate in the aqueous phase, increasing their effective local concentration. As the hydrophobic quinoline forms, it precipitates out of solution, creating a self-driving equilibrium[4]. Alternatively, solvent-free conditions using silica-supported catalysts (e.g., P₂O₅/SiO₂) at elevated temperatures (80°C) utilize thermal energy to rapidly drive off water as vapor, achieving >90% yields in minutes.

Section 2: Yield & Selectivity Issues (Troubleshooting)

Issue: I am observing significant self-aldol condensation of my α-methylene ketone. Causality: Under strongly basic conditions, the ketone containing the α-methylene group readily enolizes. If the activation energy for self-condensation is lower than that of the cross-condensation with the 2-aminoaryl ketone, the enolate will react with itself, destroying your stoichiometry and complicating purification[5]. Solution: You must control the steady-state concentration of the enolate. Switch to a mild Lewis acid catalyst or employ a slow-addition protocol where the α-methylene ketone is added dropwise to the pre-heated mixture of the 2-aminoaryl ketone and catalyst[5]. This ensures that any enol formed immediately reacts with the highly concentrated 2-aminoaryl ketone rather than another molecule of itself.

Issue: My Doebner-von Miller synthesis is yielding a complex mixture of regioisomers and degradation products. Causality: The Doebner-von Miller reaction involves the condensation of anilines with α,β-unsaturated carbonyls. Uncatalyzed or poorly catalyzed versions of this reaction are notoriously prone to polymerization and non-selective Michael additions because the intermediate species can undergo nucleophilic attack at multiple centers[6]. Solution: Utilize a spatially confined catalyst, such as Ag(I)-exchanged Montmorillonite K10, under solvent-free conditions. This provides a rigid catalytic pocket: the Ag(I) centers activate the α,β-unsaturated system, while the clay's interlayer spacing sterically dictates the approach trajectory of the aniline[6]. This precise mechanistic control suppresses side reactions, allowing for the isolation of 2-phenylquinolines in 85-95% yields[6].

Section 3: Standard Experimental Protocol

Protocol: Green Synthesis of Quinolines via Aqueous FeCl₃-Catalyzed Friedländer Annulation Note: This is a self-validating system. By using water as the solvent, the reaction leverages product precipitation to visually indicate conversion and thermodynamically drive the equilibrium forward without the need for complex in-process monitoring.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the 2-aminoacetophenone (1.0 mmol) and the active methylene compound (e.g., acetylacetone, 1.2 mmol) in distilled water (5.0 mL)[4].

  • Catalyst Addition: Add FeCl₃·6H₂O (10 mol%, 0.1 mmol) directly to the aqueous suspension[4]. The Lewis acid will partition into the organic droplets, initiating the coordination complex.

  • Execution & Self-Validation: Stir the mixture vigorously at room temperature (approx. 25°C) for 30 minutes[4]. Validation Checkpoint: As the reaction progresses, the hydrophobic quinoline derivative will begin to precipitate as a distinct solid. The cessation of new precipitate formation visually indicates that the reaction has reached maximum conversion.

  • Isolation: Filter the precipitated solid through a Büchner funnel. Wash the filter cake with cold distilled water (2 x 5 mL) to remove any residual iron catalyst.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain the pure 1-(2,4-dimethylquinolin-3-yl)ethanone[4].

Section 4: Quantitative Optimization Data

To assist in your experimental design, the following table summarizes the causal relationship between catalyst selection, solvent environment, and overall yield based on validated literature parameters.

Catalyst SystemSolventTemp (°C)TimeYield (%)Mechanistic AdvantageReference
None (Control) EthanolReflux28 h0Baseline failure without activation.[4]
FeCl₃·6H₂O (10 mol%) WaterRT30 min97Hydrophobic effect; product precipitation.[4]
P₂O₅/SiO₂ (30% w/w) Solvent-free8015 min93Thermal dehydration; high atom economy.
MIL-53(Al) MOF (5 wt%) Solvent-free1006 h>90Al³⁺ Lewis acid sites boost electrophilicity.[2]
Ag(I)-Montmorillonite K10 Solvent-free1203 h85-95Steric confinement improves regioselectivity.[6]

References

  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019-Present): A Comprehensive Review. Anticancer Agents Med Chem.[Link]

  • An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O. Mobt3ath.[Link]

  • SYNTHESIS OF QUINOLINE DERIVATIVES BY AN IMPROVED DÖEBNER-VON MILLER REACTION USING A RECYCLABLE Ag(I)-EXCHANGED MONTMORILLONIT. CLOCKSS.[Link]

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences.[Link]

  • Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5. Scientific Information Database (SID). [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Side Product Formation in Reactions of 3-Bromo-2-chloro-7-nitroquinoline

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 3-bromo-2-chloro-7-nitroquinoline. This versatile building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 3-bromo-2-chloro-7-nitroquinoline. This versatile building block is crucial in the synthesis of novel compounds, but its reactivity can present challenges, leading to the formation of unwanted side products. This guide is structured to help you identify, understand, and mitigate these issues through a series of troubleshooting scenarios and frequently asked questions. Our aim is to empower you with the knowledge to optimize your reaction outcomes, ensuring the integrity and purity of your target molecules.

Troubleshooting Guide: Identifying and Mitigating Common Side Products

This section addresses specific experimental observations and provides actionable solutions to minimize the formation of common impurities.

Question 1: I'm observing a significant, more polar byproduct in my reaction mixture that is difficult to separate from my desired product. What is it likely to be, and how can I prevent its formation?

Answer:

The most probable identity of this polar impurity is the hydrolyzed product, 3-bromo-7-nitroquinolin-2(1H)-one . The 2-chloro group on the quinoline ring is susceptible to nucleophilic substitution, and in the presence of water, even in trace amounts, hydrolysis can occur. This reaction is often catalyzed by acidic conditions.[1][2]

Mechanism of Hydrolysis:

The presence of an acid can protonate the quinoline nitrogen, further activating the C2 position towards nucleophilic attack by water.

reactant 3-Bromo-2-chloro-7-nitroquinoline intermediate Activated Quinolinium Ion reactant->intermediate H⁺ product 3-Bromo-7-nitroquinolin-2(1H)-one intermediate->product + H₂O - HCl water H₂O

Caption: Acid-catalyzed hydrolysis of 2-chloroquinoline.

Troubleshooting and Optimization:

  • Anhydrous Conditions: Ensure all solvents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Control of pH: If your reaction can tolerate it, the addition of a non-nucleophilic base can scavenge any trace acid, thus preventing the activation of the quinoline ring towards hydrolysis.

  • Temperature Management: Lowering the reaction temperature can significantly reduce the rate of this side reaction.

  • Solvent Choice: Polar aprotic solvents are generally preferred over polar protic solvents, which can act as a source of protons and water.

Question 2: My mass spectrometry data shows unexpected peaks corresponding to the loss of a bromine and/or chlorine atom. What are these species, and why are they forming?

Answer:

These signals in your mass spectrum strongly suggest the presence of dehalogenated side products. Depending on the reaction conditions, you may be observing one or more of the following:

  • 2-Chloro-7-nitroquinoline (loss of bromine)

  • 3-Bromo-7-nitroquinoline (loss of chlorine)

  • 7-Nitroquinoline (loss of both bromine and chlorine)

Dehalogenation can occur through various mechanisms, including reductive dehalogenation if reducing agents are present, or via radical pathways.[3] The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making debromination a more common occurrence.[3]

start 3-Bromo-2-chloro-7-nitroquinoline debrominated 2-Chloro-7-nitroquinoline start->debrominated [H] -Br dechlorinated 3-Bromo-7-nitroquinoline start->dechlorinated [H] -Cl fully_dehalogenated 7-Nitroquinoline debrominated->fully_dehalogenated [H] -Cl dechlorinated->fully_dehalogenated [H] -Br

Caption: Potential dehalogenation pathways.

Troubleshooting and Optimization:

  • Avoid Strong Reducing Agents: If your reaction chemistry allows, avoid the use of strong reducing agents. If a reduction is necessary, consider milder reagents or optimize the stoichiometry.

  • Control Reaction Temperature: High temperatures can promote radical dehalogenation.

  • Photochemical Considerations: Some dehalogenation reactions can be initiated by light.[4] Conducting the reaction in the dark or using amber glassware may be beneficial.

Question 3: I am attempting a subsequent nitration on the quinoline ring and am obtaining a mixture of dinitro products that are very difficult to separate. How can I improve the selectivity?

Answer:

The formation of dinitroquinolines is a result of over-nitration.[5] In a highly acidic nitrating medium, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring, directing electrophilic substitution to the benzene ring.[5][6] The existing nitro group at C7 is a deactivating meta-director, while the overall quinolinium system directs towards C5 and C8.[6][7] However, under forcing conditions (high temperature, excess nitrating agent), a second nitro group can be introduced.

Troubleshooting and Optimization:

  • Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent (e.g., nitric acid). Use of a slight excess should be carefully evaluated against the formation of side products.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to minimize over-nitration.[5]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of dinitro products.

  • Choice of Nitrating Agent: Consider using milder nitrating agents if the desired reaction is not proceeding under standard conditions.

Question 4: My reaction has produced a significant amount of dark, insoluble tar-like material, resulting in a low yield and difficult purification. What is causing this, and how can I prevent it?

Answer:

Tar and polymer formation is a common issue in many syntheses involving heterocyclic compounds, especially when conducted under harsh conditions such as strong acids and high temperatures.[8] These materials are complex mixtures of polymerized starting materials, intermediates, and products.

Troubleshooting and Optimization:

  • Optimize Reaction Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Control Reagent Concentration: High concentrations of reactants can favor polymerization. Consider running the reaction under more dilute conditions.

  • Efficient Stirring: Ensure efficient stirring to prevent localized overheating and concentration gradients.

  • Reagent Purity: Use purified starting materials and reagents, as impurities can sometimes initiate polymerization.[9]

Frequently Asked Questions (FAQs)

Q: What are the most common side products I should be aware of when working with 3-bromo-2-chloro-7-nitroquinoline?

A: The most frequently encountered side products are the hydrolysis product (3-bromo-7-nitroquinolin-2(1H)-one), dehalogenated products (2-chloro-7-nitroquinoline and 3-bromo-7-nitroquinoline), and in the case of nitration reactions, over-nitrated species. Polymer and tar formation can also occur under harsh reaction conditions.

Q: What are the best methods for purifying 3-bromo-2-chloro-7-nitroquinoline from its common side products?

A: Column chromatography on silica gel is a common and effective method.[10] The hydrolysis product, 3-bromo-7-nitroquinolin-2(1H)-one, is significantly more polar than the starting material and will have a lower Rf value. Dehalogenated products will have polarities similar to the starting material and may require careful optimization of the eluent system for separation. Recrystallization can also be an effective technique for purification, especially if the impurities are present in small amounts.[10][11]

Q: Which analytical techniques are most suitable for identifying these side products?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of more polar byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the products and side products, allowing for the confirmation of hydrolysis and dehalogenation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to definitively identify the structure of the main product and any isolated impurities.

Data Presentation

Table 1: Common Side Products and Their Properties

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature (MS)
3-Bromo-7-nitroquinolin-2(1H)-one C₉H₅BrN₂O₃269.05[M+H]⁺ at m/z 270/272
2-Chloro-7-nitroquinoline C₉H₅ClN₂O₂208.60[M+H]⁺ at m/z 209/211
3-Bromo-7-nitroquinoline C₉H₅BrN₂O₂253.05[M+H]⁺ at m/z 254/256
7-Nitroquinoline C₉H₆N₂O₂174.16[M+H]⁺ at m/z 175

Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling with Minimized Side Product Formation

This protocol provides a general method for the Suzuki-Miyaura coupling of 3-bromo-2-chloro-7-nitroquinoline with an arylboronic acid, incorporating steps to minimize common side reactions.

Materials:

  • 3-Bromo-2-chloro-7-nitroquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Anhydrous K₂CO₃ (2.0 equiv)

  • Anhydrous Toluene and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromo-2-chloro-7-nitroquinoline, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add the anhydrous toluene/water solvent mixture via syringe.

  • Degas the resulting mixture by bubbling with argon for 15-20 minutes. This step is crucial to prevent oxidation of the palladium catalyst.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS. Note: Avoid excessive temperatures to minimize dehalogenation and other side reactions.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

start Start Reaction check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous inert_atmosphere Establish Inert Atmosphere check_anhydrous->inert_atmosphere Yes degas Degas Solvent inert_atmosphere->degas add_catalyst Add Catalyst degas->add_catalyst heat Heat to 80-90°C add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Workup and Purification monitor->workup Complete end End workup->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

  • Miao-Fei Wang, Sen Wang, Renshi Luo, Lu Ouyang, and Geng-Jin-Sheng Cheng. "HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones." New Journal of Chemistry, 2026.
  • Renshi Luo, Sen Wang, Yuqiu Liang, Jianhua Liao, and Lu Ouyang. "Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones." New Journal of Chemistry, 2024.
  • Miao-Fei Wang, Sen Wang, Renshi Luo, Lu Ouyang, and Geng-Jin-Sheng Cheng. "HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones." RSC Publishing, 2025.
  • BenchChem.
  • BenchChem.
  • BenchChem.
  • BenchChem.
  • Wikipedia.
  • "Prepar
  • Chemistry Stack Exchange.
  • P. Alarcón, R. Bou-Moreno, A. Albéniz, P. Espinet, and J. M. Pérez. "Preparation of 3-Haloquinolines from 3-Amino-2-halo-2-alkenimines." Universidad de La Rioja.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. "Purification of Organic Compounds: from Crude Product to Purity." University of Mauritius, 2023.

Sources

Optimization

Technical Support Center: Chromatography Solutions for Substituted Quinolines

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges from researchers attempting to purify basic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges from researchers attempting to purify basic heterocycles. Substituted quinolines present a unique chromatographic challenge due to their fused aromatic structure and the basicity of the pyridinic nitrogen.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-recovery, high-purity isolations of quinoline derivatives.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why do my substituted quinolines streak heavily on standard silica gel, even when I use highly non-polar solvent systems?

A1: The root cause of streaking is an acid-base interaction at the stationary phase surface. The bare silica gel surface is populated with acidic silanol groups (Si-OH), which typically have a pKa ranging from 4.5 to 8.5. The pyridinic nitrogen of an unsubstituted quinoline has a pKa of approximately 4.90[1][2].

When the basic quinoline nitrogen encounters the acidic silanols, it engages in strong hydrogen bonding or full proton transfer (ion-exchange). Because this interaction is non-linear and much stronger than standard dipole-dipole interactions, the compound adsorbs irreversibly to the column, resulting in severe tailing, streaking, and poor mass recovery[3].

Q2: How do I properly deactivate silica gel to prevent this streaking?

A2: You must introduce a basic modifier, typically Triethylamine (TEA) or ammonia, into your mobile phase[3].

The Mechanistic Causality: TEA has a pKa of ~10.7, making it vastly more basic than your quinoline derivative. By adding 1–2% TEA to your mobile phase, the TEA outcompetes the quinoline for the acidic silanol sites. The TEA saturates and "masks" the silica, converting the separation mechanism back to standard adsorption/partitioning rather than ion-exchange.

Critical Insight: You must pre-equilibrate the column with the TEA-containing solvent before loading your sample. If you only add TEA to the eluent used during the run, the bare silica at the bottom of the column will strip the TEA from the solvent front, leaving the lower half of the column acidic and causing your compound to streak anyway.

Q3: I am working with highly lipophilic quinoline derivatives that co-elute with non-polar impurities. Normal-phase chromatography is failing. What is the alternative?

A3: For highly lipophilic quinolines, you should transition to Reverse-Phase (RP) Chromatography (e.g., C18 stationary phase)[3][4]. In normal-phase chromatography, highly lipophilic compounds and non-polar impurities both have very low affinity for the polar silica, causing them to elute together at the solvent front.

In reverse-phase chromatography, the stationary phase is non-polar. Separation is driven by hydrophobicity rather than polarity. Your lipophilic quinoline will be strongly retained by the C18 chains, allowing you to use a gradient elution (e.g., Water to Acetonitrile) to resolve it from structurally similar impurities[3].

Q4: How should I manage the pH of my mobile phase during Reverse-Phase purification of quinolines?

A4: Because quinoline is ionizable, pH control is paramount to prevent peak broadening. You have two highly effective options:

  • Acidic Suppression: Add 0.1% Trifluoroacetic Acid (TFA) to your water and acetonitrile[5]. This drops the pH well below the quinoline's pKa (4.90), ensuring the molecule is 100% protonated. Protonated species elute earlier and with sharp peak shapes.

  • Basic Suppression: Use a high-pH volatile buffer. A proven method for quinoline derivatives is using a 63 mM ammonium bicarbonate buffer adjusted to pH 10.2[6]. At this pH, the quinoline nitrogen is fully deprotonated (neutral), maximizing its interaction with the C18 phase and allowing for excellent resolution of diastereomers and regioisomers.

Part 2: Chromatographic Method Selection & Quantitative Data

To streamline your method development, consult the following decision matrix and parameter table.

Workflow Start Crude Substituted Quinoline Mixture CheckLip Is the derivative highly lipophilic? Start->CheckLip RP Reverse-Phase (C18) Chromatography CheckLip->RP Yes CheckBasic Is the compound acid-sensitive? CheckLip->CheckBasic No Alumina Use Basic/Neutral Alumina Phase CheckBasic->Alumina Yes DeactSilica Use TEA-Deactivated Silica Gel CheckBasic->DeactSilica No (Standard)

Caption: Decision workflow for selecting the optimal chromatographic purification method for quinolines.

Table 1: Comparison of Stationary Phases for Quinoline Purification
Stationary PhaseTarget Analyte ProfileModifier / Buffer RequiredOperating pH RangeMechanism of Action
Standard Silica Non-basic precursorsNoneAcidic (~4.5-5.5)Polar adsorption
Deactivated Silica Basic, moderately polar quinolines1–2% Triethylamine (TEA)Basic (Local)Competitive silanol masking
Basic Alumina Acid-sensitive basic heterocyclesNone (inherently basic)Basic (~9.0-10.0)Polar adsorption (no acidic sites)
C18 (Reverse Phase) Highly lipophilic quinolines[3]0.1% TFA OR 63 mM NH₄HCO₃< 3.0 OR > 8.0[6]Hydrophobic partitioning

Part 3: Validated Experimental Protocols

Protocol A: Normal-Phase Purification using TEA-Deactivated Silica Gel

This protocol is a self-validating system designed to ensure complete silanol saturation prior to analyte introduction.

Materials: Silica gel (40-63 µm), Hexanes, Ethyl Acetate, Triethylamine (TEA).

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate). Add exactly 1% (v/v) TEA to the total volume. Mix thoroughly.

  • Slurry Packing: Prepare a slurry of silica gel using the TEA-modified solvent. Pour the slurry into the glass column and allow it to settle under gravity or light positive air pressure.

  • Pre-Equilibration (Critical Step): Pass a minimum of 2 to 3 Column Volumes (CV) of the TEA-modified solvent through the packed bed. Causality: This ensures the TEA reaches the very bottom of the column, fully deactivating all acidic silanol sites before the quinoline is introduced.

  • Sample Loading: Dissolve the crude quinoline in the minimum amount of TEA-modified solvent (or pure DCM if solubility is poor) and carefully load it onto the silica bed.

  • Elution: Elute the column using the TEA-modified solvent. Collect fractions and analyze via TLC (ensure the TLC plates are also pre-treated with TEA vapor for accurate Rf representation).

Mechanism Silica Acidic Silanol (Si-OH, pKa ~4.5) Interaction Irreversible Adsorption (Streaking/Tailing) Silica->Interaction binds basic N Masked TEA-Masked Silanol (Deactivated) Silica->Masked + TEA (Competitive) Quinoline Quinoline (pKa ~4.9) Quinoline->Interaction Elution Sharp Quinoline Elution Quinoline->Elution TEA TEA Modifier (pKa ~10.7) TEA->Masked Masked->Elution allows free passage of

Caption: Mechanistic pathway of silanol deactivation by Triethylamine (TEA) preventing quinoline streaking.

Protocol B: Reverse-Phase (C18) Purification of Lipophilic Quinolines

Utilized when normal phase fails to resolve non-polar impurities from lipophilic quinoline derivatives[3].

Materials: Automated Flash Chromatography system, C18 cartridge, HPLC-grade Water, HPLC-grade Acetonitrile (ACN), Ammonium Bicarbonate.

  • Buffer Preparation: Prepare Mobile Phase A: 63 mM Ammonium Bicarbonate in ultra-pure water, adjusted to pH 10.2[6]. Prepare Mobile Phase B: 100% Acetonitrile.

  • Column Equilibration: Equilibrate the C18 column with 80% Mobile Phase A / 20% Mobile Phase B for 3 Column Volumes.

  • Sample Loading: Dissolve the crude lipophilic quinoline in a minimal volume of Acetonitrile or DMSO. Inject the sample into the solid load cartridge or directly onto the column head.

  • Gradient Elution: Run a linear gradient from 20% B to 100% B over 15–20 column volumes[3].

  • Fraction Collection: Monitor elution via UV detection (typically 254 nm and 280 nm for the quinoline core). Pool pure fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous layer to yield the pure substituted quinoline.

References

  • National Institutes of Health (NIH). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." PMC. Available at: [Link]

  • Stańczak, A., et al. "Determination of the lipophilicity of pyrimido[5,4-c]quinoline derivatives by reversed-phase thin-layer chromatography." AKJournals. Available at: [Link]

  • Lewgowd, W., et al. "Determination of the lipophilicity of pyrimido[5,4-c]quinoline derivatives by reversed-phase thin-layer chromatography." ResearchGate. Available at: [Link]

  • Google Patents. "BRPI0719939B1 - quinoline derivative, its pharmaceutical composition, its use, its preparation process..." Google Patents.
  • MDPI. "Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline." MDPI. Available at:[Link]

  • LookChem. "Cas 91-22-5, Quinoline." LookChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of Heterocyclic Building Blocks

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative, field-proven methodologies for the purification of 3-Bromo-2-chloro-7-nitroquinoline (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative, field-proven methodologies for the purification of 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0).

Highly functionalized quinolines present unique solubility and purification challenges. The combination of a rigid, electron-deficient quinoline core, two heavy halogens (Br, Cl), and a strongly electron-withdrawing nitro group results in a highly crystalline material. However, this structural density makes the compound poorly soluble in cold non-polar solvents, yet prone to trapping polymeric colored impurities generated during upstream nitration or halogenation steps ().

This guide synthesizes thermodynamic principles and practical laboratory techniques to ensure high-yield, high-purity recovery of your target compound.

I. Solvent Selection Matrix

The principle of "like dissolves like" is only the starting point. For complex heterocycles, solvent selection must balance solvation capacity at reflux with rapid supersaturation upon cooling ()[1]. Below is the quantitative and categorical data summarizing the optimal solvent systems for 3-Bromo-2-chloro-7-nitroquinoline.

Solvent SystemPolarity ProfilePrimary Use CaseMechanistic Advantage & Causality
Ethyl Acetate / Hexane Mixed (Aprotic)Standard PurificationEtOAc easily disrupts the crystal lattice to dissolve the polar nitroquinoline core; Hexane acts as a tunable anti-solvent to forcefully drive supersaturation.
1,2-Dichloroethane (DCE) Moderately PolarHigh-Purity RecoveryExcellent single-solvent solvation for halogenated aromatics. Prevents "oiling out" by avoiding extreme polarity shifts during cooling.
Ethanol / Water Highly Polar (Protic)Polar Impurity RemovalWater acts as a strong anti-solvent. Caution: May cause oiling out due to the compound's high hydrophobicity induced by the bromo/chloro groups.
II. Step-by-Step Experimental Protocol: Two-Solvent Recrystallization

We recommend the Ethyl Acetate / Hexane binary system for its high tunability. This protocol is designed as a self-validating system; if a step fails, the physical state of the mixture will immediately indicate the thermodynamic error.

  • Initial Dissolution: Place the crude 3-Bromo-2-chloro-7-nitroquinoline in a round-bottom flask. Add a minimal volume of ethyl acetate (approx. 5–10 mL per gram of crude). Heat to a mild reflux (approx. 70°C) with continuous magnetic stirring.

    • Causality: Using minimal solvent ensures the solution will easily reach supersaturation upon cooling.

  • Decolorization (Critical for Nitroaromatics): If the solution is dark brown or red, remove it from the heat, cool slightly (to prevent boil-over), and add 5–10% w/w activated charcoal. Boil gently for 5 minutes.

    • Causality: Charcoal provides a massive surface area to selectively adsorb high-molecular-weight, highly conjugated colored impurities common in nitration reactions ()[1].

  • Hot Filtration: Filter the hot mixture rapidly through a pre-warmed Büchner funnel or fluted filter paper to remove the charcoal and insoluble particulates.

    • Causality: Pre-warming the glassware prevents premature crystallization of the product in the funnel stem.

  • Anti-Solvent Addition: Return the clear filtrate to a gentle boil. Slowly add hot hexane dropwise until the solution becomes persistently cloudy (the "cloud point"). Add 1–2 drops of EtOAc until the solution just turns clear again.

    • Causality: This precise titration establishes the exact point of supersaturation at the solvent's boiling point, maximizing eventual yield.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature.

    • Causality: Slow cooling promotes the thermodynamic growth of large, pure crystals. Rapid cooling kinetically traps impurities within the forming crystal lattice.

  • Harvesting: Once at room temperature, place the flask in an ice bath (0–5°C) for 30 minutes. Collect the crystals via vacuum filtration, wash with ice-cold hexane, and dry under vacuum.

III. Troubleshooting Workflow Visualization

Follow this logical decision tree if you encounter phase-separation or crystallization failures during your workflow.

RecrystallizationTroubleshooting Start Crude 3-Bromo-2-chloro- 7-nitroquinoline Dissolve Dissolve in minimal hot EtOAc Start->Dissolve CheckDissolve Fully Dissolved? Dissolve->CheckDissolve AddSolvent Add more EtOAc or switch to DCE CheckDissolve->AddSolvent No HotFilter Hot Filtration (Remove insolubles/charcoal) CheckDissolve->HotFilter Yes AddSolvent->CheckDissolve Cooling Cool slowly to RT, then ice bath HotFilter->Cooling CheckCrystal Crystals Formed? Cooling->CheckCrystal OilingOut Oiling Out Detected? CheckCrystal->OilingOut No Success Filter & Dry Crystals (Pure Product) CheckCrystal->Success Yes Reheat Reheat & add more EtOAc (Primary Solvent) OilingOut->Reheat Yes Scratch Scratch flask / Seed / Evaporate solvent OilingOut->Scratch No Reheat->Cooling Scratch->Cooling

Decision tree for troubleshooting the recrystallization of halogenated nitroquinolines.

IV. Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the compound is lower than the temperature at which the solution becomes saturated. For highly halogenated quinolines, this often happens if the solvent system is too polar (e.g., too much hexane added too quickly) or if cooling is rushed. Fix: Reheat the mixture until the oil dissolves completely. Add more of the primary solvent (EtOAc) to decrease the saturation temperature, then cool the solution much more slowly. Alternatively, switch to a single-solvent system like 1,2-dichloroethane, which has proven highly effective for structurally similar compounds like 6-methoxy-8-nitroquinoline ()[2].

Q2: The compound refuses to crystallize even after cooling to 0°C. What is the mechanism behind this, and what are the next steps? A: The solution is likely supersaturated but lacks a nucleation site to initiate the crystallization cascade. Fix:

  • Scratching: Gently scratch the inside of the glass flask with a glass stirring rod. The microscopic glass shards and localized acoustic cavitation provide high-energy nucleation sites for crystal growth ()[1].

  • Seeding: Add a single, pure crystal of 3-Bromo-2-chloro-7-nitroquinoline to act as a template for lattice formation.

  • Concentration: If the above fails, your solvent volume is too high. Evaporate 20–30% of the solvent under reduced pressure and repeat the cooling process.

Q3: Can I use ethanol as a single solvent for this compound? A: While ethanol is a classic recrystallization solvent for simple nitroquinolines (like 2-nitroquinoline) ()[1], the addition of heavy bromo and chloro substituents at the 3- and 2-positions significantly increases the hydrophobicity of 3-Bromo-2-chloro-7-nitroquinoline. Ethanol may not provide sufficient solubility even at reflux, leading to excessive solvent volumes and poor recovery. We strongly recommend aprotic systems (EtOAc/Hexane or DCE) for this specific building block[3].

V. References
  • Title: 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • Title: Heterocyclic Building Blocks for Pharmaceuticals Source: MySkinRecipes URL: [Link]

Sources

Optimization

managing regioselectivity in the synthesis of substituted quinolines

Welcome to the ChemSynth Solutions Technical Support Center . This hub is dedicated to supporting researchers, scientists, and drug development professionals in troubleshooting one of the most notorious challenges in het...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ChemSynth Solutions Technical Support Center . This hub is dedicated to supporting researchers, scientists, and drug development professionals in troubleshooting one of the most notorious challenges in heterocyclic chemistry: .

Below, you will find our expertly curated troubleshooting guides, mechanistic FAQs, empirical data tables, and self-validating experimental protocols designed to ensure high-fidelity synthetic outcomes.

Section 1: Troubleshooting Guides & FAQs

Q1: I am performing a Skraup/Doebner-Miller synthesis using a meta-substituted aniline, but I keep isolating a 1:1 mixture of 5- and 7-substituted quinolines. How can I force regioselectivity? The Causality: In the Skraup and Doebner-Miller reactions, the aniline nitrogen undergoes conjugate addition to an α,β-unsaturated carbonyl. The subsequent electrophilic aromatic cyclization can occur at either of the two ortho positions relative to the amine. When the aniline has a meta-substituent, these two ortho positions are chemically non-equivalent, leading to a mixture of 5- and 7-substituted quinolines. The Solution: Regioselectivity here is almost entirely governed by steric hindrance.

  • If your meta-substituent is small (e.g., -F, -CH3, -OCH3), classical methods will inevitably yield mixtures. You must abandon the Skraup method and utilize a transition-metal-catalyzed cross-coupling approach on a pre-formed, halogenated quinoline scaffold.

  • If you can utilize a bulky meta-substituent (e.g., -CF3, -tBu, -SO2R), the steric bulk will effectively block the adjacent ortho position. This directs the cyclization exclusively to the less hindered para position (relative to the substituent), yielding the 7-substituted quinoline as the sole product.

Q2: My Friedländer annulation with unsymmetrical ketones (e.g., 2-butanone) is yielding an inseparable mixture of 2-alkyl and 2,3-dialkyl quinolines. How do I control which α-carbon reacts? The Causality: The Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone. With unsymmetrical ketones, the regiochemical outcome depends on whether the kinetic or thermodynamic enol/enolate is formed prior to the aldol-type condensation. The Solution: You must actively select your catalyst to dictate the enolization pathway:

  • For 2-substituted quinolines (Kinetic Control): Use bulky amine base catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane). The steric bulk of the base forces deprotonation at the less hindered methyl group, yielding the kinetic enolate and heavily favoring the 2-substituted regioisomer [1].

  • For 2,3-disubstituted quinolines (Thermodynamic Control): Switch to a Lewis acid catalyst, such as Calcium Triflate ( Ca(OTf)2​ ). Lewis acids coordinate with the carbonyl oxygen, facilitating the formation of the more highly substituted, thermodynamically stable enol at the methylene position [2].

Q3: I am using the Combes synthesis with an unsymmetrical 1,3-diketone, but my regioselectivity is poor. What dictates the major product? The Causality: The Combes synthesis proceeds via the initial formation of a Schiff base between the aniline and the diketone, followed by acid-catalyzed electrophilic aromatic substitution. The rate-determining step is the final ring closure. The Solution: Modulate the steric bulk of the diketone. Studies have shown that increasing the steric bulk of the R-group on the diketone directs the cyclization to favor the 2-substituted regioisomer over the 4-substituted one, as the bulky group prefers to point away from the colliding aromatic ring during the transition state of the ring closure [3].

Q4: Classical methods are failing my complex drug scaffold due to sensitive functional groups. Are there modern alternatives that bypass these regioselectivity rules? The Solution: Yes. To achieve absolute regiocontrol, you must decouple the ring-forming step from the aromatic substitution step.

  • Rhodium-Catalyzed Alkyne Hydroacylation: By reacting 2-alkynyl anilines with simple aldehydes under Rh-catalysis, you bypass traditional electrophilic cyclization entirely. The regiochemistry is pre-determined by the placement of the alkyne, offering pristine regiocontrol and high functional group tolerance [4].

  • Petasis Reaction on N-Oxides: If you already have a quinoline core and need specific C-2 functionalization, oxidizing the quinoline to its N-oxide and applying a metal-free Petasis cross-coupling with boronic acids allows for direct, regioselective C-2 substitution without touching the rest of the ring [5].

Section 2: Mechanistic & Strategic Visualizations

FriedlanderMechanism Start 2-Aminobenzaldehyde + Unsymmetrical Ketone BaseCat Bulky Base Catalyst (e.g., TABO) Start->BaseCat Kinetic Pathway AcidCat Lewis Acid Catalyst (e.g., Ca(OTf)2) Start->AcidCat Thermodynamic Pathway Kinetic Kinetic Enolate (Methyl Deprotonation) BaseCat->Kinetic Thermo Thermodynamic Enol (Methylene Activation) AcidCat->Thermo Regio1 2-Substituted Quinoline (Major Product) Kinetic->Regio1 Aldol Condensation Regio2 2,3-Disubstituted Quinoline (Major Product) Thermo->Regio2 Aldol Condensation

Fig 1: Catalyst-controlled mechanistic divergence in the Friedländer annulation.

DecisionTree Q1 Target Substitution Pattern? Sub2 2- or 2,3-Substituted Q1->Sub2 Sub4 4-Substituted Q1->Sub4 Sub57 5- or 7-Substituted Q1->Sub57 Fried Friedländer Synthesis (Control via Catalyst) Sub2->Fried Combes Combes Synthesis (Control via Steric Bulk) Sub4->Combes Skraup Skraup / Doebner-Miller (Control via Blocking Groups) Sub57->Skraup Metal Transition-Metal Catalysis (e.g., Rh-hydroacylation) Fried->Metal If poor regioselectivity Combes->Metal If poor regioselectivity Skraup->Metal If meta-substituent is small

Fig 2: Strategic decision matrix for selecting a regioselective quinoline synthesis method.

Section 3: Quantitative Data Presentation

Table 1: Catalyst and Condition Matrix for Regioselective Friedländer Annulation Use this table to benchmark your expected outcomes based on catalyst selection.

Ketone TypeCatalyst SystemControl MechanismMajor RegioisomerRegioselectivity RatioTypical Yield
Unsymmetrical (e.g., 2-butanone)TABO (Amine Base)Kinetic2-AlkylquinolineUp to 96:465 - 84%
Unsymmetrical (e.g., 2-butanone) Ca(OTf)2​ (Lewis Acid)Thermodynamic2,3-Dialkylquinoline> 90:1075 - 98%
Unsymmetrical (e.g., 2-butanone) I2​ (Molecular Iodine)Thermodynamic2,3-Dialkylquinoline~ 85:1570 - 85%
Symmetrical H2​SO4​ (Brønsted Acid)N/ASingle ProductN/A80 - 95%

Section 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Friedländer Synthesis under Thermodynamic Control

Adapted from the Ca(OTf)2​ -catalyzed methodology for 2,3-disubstituted quinolines [2].

Materials: 2-Aminobenzaldehyde (1.0 equiv), Unsymmetrical Ketone (1.2 equiv), Ca(OTf)2​ (10 mol%).

  • Preparation: In an oven-dried 25 mL round-bottom flask, add 2-aminobenzaldehyde (1.0 mmol) and the unsymmetrical ketone (1.2 mmol).

  • Catalyst Addition: Add Ca(OTf)2​ (0.1 mmol, 10 mol%). The reaction is performed under solvent-free conditions to maximize the thermodynamic equilibrium of the enolization step.

  • Heating: Stir the mixture at 110 °C for 5–10 hours.

  • Self-Validation Step 1 (In-Process): Monitor via TLC (Hexane/EtOAc 8:2). The 2-aminobenzaldehyde starting material is highly fluorescent under 254 nm UV. The reaction is complete when this fluorescent spot completely disappears, replaced by a lower Rf​ spot corresponding to the quinoline.

  • Workup: Cool the mixture to room temperature, quench with water (10 mL), and extract with Ethyl Acetate ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Self-Validation Step 2 (Analytical): Evaporate the solvent and take a crude 1H NMR in CDCl3​ . The absolute disappearance of the aldehyde proton signal at ~9.8 ppm confirms full conversion. The presence of a singlet at ~8.0 ppm (quinoline H-4) confirms the successful annulation.

Protocol B: Absolute Regiocontrol via Rhodium-Catalyzed Alkyne Hydroacylation

For complex substrates where classical methods yield inseparable mixtures [4].

Materials: 2-Alkynyl aniline (1.0 equiv), Aldehyde (1.5 equiv), [Rh(cod)Cl]2​ (5 mol%), DPEphos (10 mol%), Toluene.

  • Preparation: Inside an argon-filled glovebox, charge a Schlenk tube with [Rh(cod)Cl]2​ (5 mol%) and DPEphos (10 mol%).

  • Solvent & Substrate: Add anhydrous toluene (0.2 M), followed by the 2-alkynyl aniline (1.0 mmol) and the aldehyde (1.5 mmol). Seal the tube.

  • Heating: Remove the tube from the glovebox and stir at 130 °C for 16 hours.

  • Self-Validation Step 1 (In-Process): The color of the reaction mixture typically transitions from a pale yellow to a deep amber as the active Rh-species coordinates and the hydroacylation proceeds.

  • Cyclization & Oxidation: Cool to room temperature. Add DDQ (1.2 equiv) directly to the mixture and stir for 1 hour at room temperature to ensure complete aromatization of any dihydroquinoline intermediates.

  • Workup: Filter the mixture through a short pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Section 5: References

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. European Journal of Organic Chemistry / Scite.ai. Available at:[Link]

  • Highly efficient one-pot tandem Friedlander annulation and chemo-selective Csp3–H functionalization under calcium catalysis. RSC Advances. Available at:[Link]

  • Combes quinoline synthesis. Wikipedia / Benchchem references on Regioselectivity. Available at:[Link]

  • Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. ACS Publications. Available at:[Link]

  • Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. Organic Letters - ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

Analytical Characterization of 3-Bromo-2-chloro-7-nitroquinoline: A Comparative Guide for Structural Elucidation and Purity Profiling

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) is a highly functionalized heterocyclic building block widel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry[1]. Its value lies in its three orthogonally reactive sites: the highly activated C2-chlorine (primed for Nucleophilic Aromatic Substitution, SNAr), the C3-bromine (ideal for palladium-catalyzed cross-coupling), and the C7-nitro group. However, this dense functionalization introduces severe analytical bottlenecks. Differentiating the halogen regiochemistry (C2 vs. C3) and profiling thermally labile regioisomeric impurities require highly specific, self-validating analytical workflows.

This guide objectively compares the performance of various analytical methodologies for characterizing this complex molecule, providing field-proven protocols and quantitative performance data.

Part 1: Comparative Analysis of Structural Elucidation Methods

The primary challenge in characterizing halogenated quinolines is regiochemical ambiguity. Depending on the synthetic route, the 2-bromo-3-chloro regioisomer can form as a critical impurity. Standard 1D 1 H NMR is insufficient for differentiation because the isolated C4 proton appears as a singlet in both isomers.

To establish a self-validating structural proof, analysts must rely on 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Method Comparison: 2D NMR vs. HRMS
  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method for regiochemical assignment. It maps the long-range coupling between the H4 proton and the C2/C3 carbons. Because the C2 carbon is directly bonded to the electronegative quinoline nitrogen and chlorine, it shifts significantly downfield compared to C3, allowing for unambiguous assignment.

  • HRMS (ESI+): While HRMS cannot resolve regiochemistry, it serves as an orthogonal, self-validating check for elemental composition. The presence of one bromine ( 79 Br/ 81 Br, ~1:1) and one chlorine ( 35 Cl/ 37 Cl, ~3:1) generates a highly specific M, M+2, M+4 isotopic cluster in a strict 3:4:1 intensity ratio[2].

Table 1: Quantitative Comparison of Structural Elucidation Techniques
Analytical MethodPrimary Data YieldedRegiochemical ResolutionMass Accuracy / ResolutionTime-to-ResultCost per Sample
1D 1 H / 13 C NMR Proton/Carbon shiftsPoor (Cannot resolve C2 vs C3)N/A (~0.01 ppm spectral res.)~15 minsLow
2D NMR (HMBC) C-H connectivityExcellent (Definitive proof)N/A (~0.1 ppm spectral res.)~2-4 hoursHigh
HRMS (ESI-TOF) Isotopic signatureNone (Identifies formula only)< 5 ppm mass error ~5 minsMedium

Part 2: Comparative Analysis for Purity & Impurity Profiling

Nitroaromatic compounds, including nitroquinolines, are notoriously thermally labile. This physical property dictates the choice of chromatographic separation[3].

Method Comparison: GC-MS vs. RP-HPLC-UV vs. UHPLC-MS/MS
  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly discouraged. The high injector temperatures (often >250°C) required to volatilize the compound induce thermal degradation of the nitro group, leading to false impurity profiles[3].

  • Reverse-Phase HPLC-UV (RP-HPLC-UV): The industry standard for routine quantitative purity. By operating at near-ambient temperatures (e.g., 40°C), thermal degradation is bypassed. It is highly effective for lot-to-lot purity validation[4].

  • UHPLC-MS/MS: The superior choice for trace impurity identification. Co-eluting matrix components or regioisomers that share UV absorbance profiles can be separated and identified via their distinct MS/MS fragmentation patterns[2].

Table 2: Quantitative Comparison of Purity Profiling Techniques
Analytical MethodSensitivity (LOD)Thermal Stability CompatibilityIsotopic DifferentiationBest Use Case
GC-MS ~10 ng/mLPoor (Degradation >200°C)Yes (EI fragmentation)Volatile, stable analogs
RP-HPLC-UV ~50 ng/mLExcellent (Operates at 40°C)No (UV absorbance only)Routine batch release
UHPLC-MS/MS ~1 ng/mL Excellent (Operates at 40°C)Yes (ESI isotopic cluster)Trace impurity profiling

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered to provide self-validating datasets, ensuring that experimental artifacts are not mistaken for structural features.

Protocol 1: Regiochemical Validation via 2D NMR (HMBC)

Objective: Unambiguously assign the positions of the chlorine and bromine atoms.

  • Sample Preparation: Dissolve 15 mg of 3-Bromo-2-chloro-7-nitroquinoline in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is selected over CDCl 3​ because highly functionalized, planar nitroquinolines often exhibit poor solubility in non-polar solvents, which would degrade the signal-to-noise ratio required for 2D experiments[4].

  • Acquisition: Acquire 1 H, 13 C, and HMBC spectra at 298 K using a high-field NMR spectrometer (e.g., 600 MHz).

  • Self-Validating Analysis:

    • Locate the isolated H4 proton singlet (typically observed between 8.5–9.0 ppm).

    • In the HMBC spectrum, trace the 3-bond coupling ( 3 J) from H4 to the C2 carbon, and the 2-bond coupling ( 2 J) from H4 to the C3 carbon.

    • Validation Check: The C2 carbon must appear significantly further downfield (~145–155 ppm) than the C3 carbon (~115–125 ppm) due to the electron-withdrawing effects of the adjacent quinoline nitrogen and chlorine atom. If the shifts are inverted, the sample is the 2-bromo-3-chloro regioisomer.

Protocol 2: Isotopic Purity Profiling via UHPLC-MS/MS

Objective: Confirm elemental composition and profile trace halogenated impurities.

  • Sample Preparation: Dissolve the sample in LC-MS grade acetonitrile to a final concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The acidic modifier (formic acid) acts as a proton source, heavily promoting [M+H]+ ion formation in ESI+ mode, while the C18 stationary phase resolves the target from polar synthetic byproducts[2].

  • MS Acquisition: Operate the mass spectrometer in ESI+ mode, scanning from m/z 100 to 500.

  • Self-Validating Analysis: Extract the ion chromatogram for the molecular ion.

    • Validation Check: The exact mass of C 9​ H 4​ BrClN 2​ O 2​ is 285.91 Da. You must observe a distinct isotopic cluster at m/z 286.9 [M+H]+ , 288.9 [M+H+2]+ , and 290.9 [M+H+4]+ . The relative intensities of these peaks must align with a strict 3:4:1 ratio , validating the presence of exactly one chlorine and one bromine atom[2].

Part 4: Analytical Workflow Visualization

The following decision tree illustrates the optimal analytical workflow for characterizing halogenated nitroquinolines, ensuring both structural integrity and quantitative purity.

AnalyticalWorkflow Start 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) Struct Structural Elucidation Start->Struct Purity Purity & Impurity Profiling Start->Purity NMR 2D NMR (HMBC) Regiochemistry Validation Struct->NMR Primary HRMS HRMS (ESI+) Isotopic Pattern (3:4:1) Struct->HRMS Orthogonal HPLC RP-HPLC-UV Quantitative Purity (>95%) Purity->HPLC Routine LCMS UHPLC-MS/MS Trace Impurity ID Purity->LCMS Advanced Valid Validated API / Intermediate NMR->Valid HRMS->Valid HPLC->Valid LCMS->Valid

Analytical decision tree for the structural validation and purity profiling of halogenated quinolines.

Sources

Comparative

A Comparative Guide to the ¹³C NMR Analysis of Substituted Quinoline Rings

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation and characterization of these vital compounds.[1][4] This guide offers an in-depth, comparative analysis of ¹³C NMR techniques for substituted quinoline rings, providing experimental insights and data to aid researchers in their analytical endeavors.

The Foundational Spectrum: Understanding ¹³C NMR of the Quinoline Core

The ¹³C NMR spectrum of the parent quinoline molecule provides a baseline for understanding the influence of substituents. Each carbon atom in the bicyclic system gives rise to a distinct signal, offering a "carbon fingerprint" of the molecule.[1] The chemical shifts of these carbons are sensitive to their local electronic environment.[1][5]

Table 1: Typical ¹³C NMR Chemical Shifts for Unsubstituted Quinoline in CDCl₃ [1]

CarbonChemical Shift (δ, ppm)
C-2150.3
C-3121.1
C-4136.1
C-4a128.2
C-5126.6
C-6127.6
C-7129.4
C-8129.4
C-8a148.4

Note: Chemical shifts can be influenced by solvent, concentration, and temperature.[1]

The Impact of Substitution: A Comparative Analysis

The introduction of substituents onto the quinoline ring significantly alters the electron distribution and, consequently, the ¹³C NMR chemical shifts.[1][6] Understanding these substituent effects is crucial for accurate spectral interpretation. The magnitude and direction of the shift depend on the substituent's electronic properties (electron-donating or electron-withdrawing) and its position on the ring.[7]

Case Study: Electron-Withdrawing and Electron-Donating Groups

To illustrate these effects, let's compare the ¹³C NMR data of unsubstituted quinoline with two representative substituted derivatives: 2-chloroquinoline (electron-withdrawing substituent) and 2-methylquinoline (electron-donating substituent).

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Quinoline and Substituted Derivatives in CDCl₃

CarbonQuinoline2-Chloroquinoline[8]2-Methylquinoline[7]
C-2150.3~151.5~158.9
C-3121.1~122.8~121.9
C-4136.1~139.7~135.9
C-4a128.2~127.5~128.4
C-5126.6~129.1~128.9
C-6127.6~127.4~126.4
C-7129.4~127.6~129.2
C-8129.4~130.4~129.4
C-8a148.4~147.8~147.9

Analysis of Substituent Effects:

  • 2-Chloroquinoline: The electronegative chlorine atom at the C-2 position deshields the directly attached carbon (C-2), causing a downfield shift.[8] It also influences the chemical shifts of other carbons in the pyridine ring, notably C-4.[8]

  • 2-Methylquinoline: The electron-donating methyl group at the C-2 position shields the attached carbon, but the observed downfield shift is a result of the alpha-substituent effect. The ortho, meta, and para effects of the methyl group on other ring carbons are similar to those observed in other methyl-substituted aromatic systems.[7]

Experimental Protocol for High-Quality ¹³C NMR Data Acquisition

Achieving reliable and reproducible ¹³C NMR data hinges on a meticulous experimental approach. The following protocol outlines the key steps for the analysis of substituted quinoline derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 50-100 mg of the quinoline derivative for ¹³C NMR, as a higher concentration is needed due to the low natural abundance of the ¹³C isotope.[1][9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[8][10] The solvent choice is critical as it can influence chemical shifts.[1]

    • Ensure the sample is fully dissolved; vortex mixing can be beneficial.[11] Particulate matter should be avoided as it can degrade spectral quality.[1][9]

    • If quantitative analysis is required, an internal standard of known purity that does not overlap with analyte signals should be added.[11] Tetramethylsilane (TMS) is a common reference standard, often set to 0.00 ppm.[1][8]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity and resolution.[1]

    • Tune the probe for the ¹³C frequency.[1]

    • Key acquisition parameters to consider include spectral width, acquisition time, relaxation delay, and the number of scans.[8] For dilute samples or less sensitive nuclei like ¹³C, a greater number of scans is necessary to achieve an adequate signal-to-noise ratio.[8]

    • A proton-decoupled pulse sequence is commonly used for ¹³C NMR to simplify the spectrum to single lines for each carbon and enhance the signal-to-noise ratio.[1][8]

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.[8]

    • The spectrum is then phased and the baseline is corrected.[8]

    • Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve mix Vortex Mix dissolve->mix transfer Transfer to NMR Tube mix->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock tune Tune Probe (¹³C) lock->tune acquire Acquire Data tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference Technique_Selection start Structural Question is_known Is the basic scaffold known? start->is_known need_ch_info Need to differentiate CH, CH₂, CH₃? is_known->need_ch_info Yes hsqc_hmbc 2D NMR (HSQC/HMBC) is_known->hsqc_hmbc No need_connectivity Need to establish connectivity and assign quaternary carbons? need_ch_info->need_connectivity No dept DEPT need_ch_info->dept Yes c13 Standard ¹³C NMR need_connectivity->c13 No need_connectivity->hsqc_hmbc Yes

Sources

Validation

A Comparative Analysis of the Biological Activity of 3-Bromo-2-chloro-7-nitroquinoline and Its Isomers: A Guide for Drug Discovery Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial propertie...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The functionalization of the quinoline ring with electron-withdrawing groups, such as halogens and nitro moieties, can profoundly modulate its biological efficacy.[1][3] This guide provides an in-depth comparison of the biological activity of 3-Bromo-2-chloro-7-nitroquinoline and its positional isomers, offering insights into their structure-activity relationships (SAR) and potential as therapeutic leads. While direct comparative studies on this specific set of isomers are limited, we can infer their potential activities by analyzing data from closely related analogues.

The Critical Role of Substituent Positioning on Biological Activity

The precise placement of bromo, chloro, and nitro groups on the quinoline core is a critical determinant of the compound's biological activity.[4] These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its ability to interact with biological targets such as enzymes and DNA.[1][5]

  • Halogens (Bromo and Chloro): The presence of halogen atoms, particularly at the C2 and C3 positions, can enhance the lipophilicity of the quinoline molecule, potentially facilitating its transport across cell membranes. Halogenation has been shown to contribute to both potent antibacterial and anticancer activities in quinoline derivatives.[6][7]

  • Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly impact the molecule's reactivity.[3][8] Its presence is often associated with antimicrobial and cytotoxic effects, which can be mediated through the generation of reactive oxygen species (ROS) upon bioreduction or by interfering with DNA replication and repair processes.[1][3][9] The position of the nitro group on the benzo-fused ring of the quinoline system can drastically alter the compound's activity.

Comparative Biological Activity: An Evidence-Based Projection

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of halogenated and nitrated quinolines against various cancer cell lines.[10][11] The mechanism often involves the inhibition of key enzymes like topoisomerases, which are crucial for DNA replication and repair in rapidly proliferating cancer cells.[12][13]

For instance, studies on brominated 8-hydroxyquinolines have shown potent antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[13] Similarly, a derivative, 6-bromo-5-nitroquinoline, exhibited strong antiproliferative and apoptotic effects.[12] This suggests that the presence of both bromo and nitro groups can contribute to significant anticancer potential. The chloro- group at the C2 position is also a common feature in bioactive quinolines.[2]

The positioning of the nitro group is expected to be a key modulator of activity. Based on general SAR principles for nitroaromatic compounds, isomers with the nitro group at positions that enhance the overall electron deficiency of the ring system and are accessible for enzymatic reduction are often more active.

Table 1: Representative Anticancer Activity of Related Bromo-, Nitro-, and Chloro-Substituted Quinolines

Compound/IsomerTarget Cell Line(s)IC₅₀ Value (µM)Reference(s)
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 to 25.6 µg/mL[7][13]
3,5,6,7-Tetrabromo-8-methoxyquinolineC6, HeLa, HT29Significant inhibitory effects[7][12]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT2915.0 - 26.4[7]
6-Bromo-5-nitroquinolineC6, HeLa, HT29Potent Activity (Value not specified)[7][12]

Note: This table presents data from related compounds to infer the potential activity of 3-Bromo-2-chloro-7-nitroquinoline and its isomers.

Antimicrobial Activity

Halogenated quinolines are well-recognized for their broad-spectrum antimicrobial properties.[6][14][15] The mechanism is often attributed to the chelation of metal ions essential for bacterial enzyme function.[7] The addition of a nitro group can further enhance this activity. For example, nitroxoline (5-nitro-8-hydroxyquinoline) is a known antibacterial agent.[14][16]

Studies on halogenated 8-hydroxyquinolines have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[14][15][16] For instance, 7-bromo-8-hydroxyquinoline displayed high antigrowth activity against Gram-negative bacteria.[14][16] This suggests that a 7-substituted bromo-quinoline could have significant antibacterial potential. When combined with a nitro group, as in 3-Bromo-2-chloro-7-nitroquinoline, it is plausible that the resulting compound would exhibit potent antimicrobial effects.

Table 2: Representative Antimicrobial Activity (MIC) of Related Bromo- and Nitro-Substituted Quinolines

Compound/IsomerTarget OrganismMIC ValueReference(s)
7-Bromo-8-hydroxyquinolineGram-negative bacteriaHigh antigrowth activity[14][15][16]
Nitroxoline (5-nitro-8-hydroxyquinoline)Aeromonas hydrophila5.26 µM[14][15][16]
Nitroxoline (5-nitro-8-hydroxyquinoline)Plesiomonas shigelloides11.14 µM[14]

Note: This table presents data from related compounds to infer the potential activity of 3-Bromo-2-chloro-7-nitroquinoline and its isomers.

Potential Mechanisms of Action

The biological activity of 3-Bromo-2-chloro-7-nitroquinoline isomers is likely multifactorial, stemming from their unique chemical structures. The presence of the nitro group suggests that a key mechanism could be the induction of DNA damage through the generation of reactive oxygen species (ROS).[9] Furthermore, the planar quinoline ring system allows for intercalation into DNA, potentially disrupting replication and transcription. Inhibition of topoisomerase enzymes is another well-documented mechanism for quinoline-based anticancer agents.[12][13]

Mechanism_of_Action Potential Mechanism of Action for Nitroquinoline Derivatives Compound 3-Bromo-2-chloro-7-nitroquinoline Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake Nitroreductase Nitroreductase Enzymes Cellular_Uptake->Nitroreductase Topoisomerase Topoisomerase Inhibition Cellular_Uptake->Topoisomerase ROS Reactive Oxygen Species (ROS) Generation Nitroreductase->ROS Bioreduction DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Replication_Block DNA Replication Blockade Topoisomerase->DNA_Replication_Block DNA_Replication_Block->Apoptosis

Caption: Proposed mechanisms of action for 3-Bromo-2-chloro-7-nitroquinoline.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of 3-Bromo-2-chloro-7-nitroquinoline and its isomers, standardized in vitro assays are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with quinoline compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.

  • Inoculation: Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in MHB and add to each well.

  • Controls: Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activity of 3-Bromo-2-chloro-7-nitroquinoline and its isomers. Based on structure-activity relationships derived from related compounds, it is evident that these molecules hold significant potential as both anticancer and antimicrobial agents. The precise positioning of the bromo, chloro, and nitro substituents is paramount in dictating their biological efficacy.

Future research should focus on the systematic synthesis and direct comparative biological evaluation of all positional isomers of 3-Bromo-2-chloro-nitroquinoline. Such studies will provide invaluable SAR data, enabling the rational design of more potent and selective therapeutic candidates. Elucidating their specific molecular targets and mechanisms of action will be crucial for their further development as clinical agents.

Sources

Comparative

structure-activity relationship (SAR) studies of nitroquinoline derivatives

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Nitroquinoline Derivatives For researchers, scientists, and drug development professionals, the quinoline scaffold represents a "privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Nitroquinoline Derivatives

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][3][5] The introduction of a nitro (NO₂) group to this scaffold is a key strategic modification, often acting as a potent pharmacophore that enhances or significantly modulates the compound's biological profile.[2][6]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitroquinoline derivatives, synthesizing experimental data to explain the causality behind molecular design choices in the pursuit of potent and selective therapeutic agents.

Part 1: Anticancer Activity of Nitroquinoline Derivatives

Nitroquinoline derivatives have emerged as a versatile class of anticancer agents, operating through multiple mechanisms of action. Understanding these mechanisms is crucial for interpreting SAR data and designing next-generation therapeutics.

Mechanisms of Antitumor Action
  • DNA Damage and Repair Inhibition: The archetypal compound, 4-nitroquinoline 1-oxide (4-NQO), is a well-studied carcinogen that exerts its effect by inducing DNA damage.[7] In vivo, it is metabolized to a reactive electrophile, 4-hydroxyaminoquinoline 1-oxide (4HAQO), which forms stable bulky adducts with purine bases in DNA, mimicking the effects of UV radiation.[8][9] This genotoxicity makes 4-NQO a valuable tool for studying DNA repair pathways and a foundational structure for DNA-damaging anticancer drugs.[8][10][11]

  • Kinase Inhibition: Aberrant kinase signaling is a hallmark of many cancers. Quinoline-based molecules are prominent scaffolds for kinase inhibitors.[12][13][14] Specific nitroquinoline derivatives have been designed to target key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase, disrupting downstream signaling pathways that control cell proliferation and survival.[14][15][16]

  • Topoisomerase Poisoning: Topoisomerases are essential enzymes that resolve DNA topological problems during replication. Certain quinoline derivatives function as topoisomerase I inhibitors, stabilizing the enzyme-DNA cleavage complex (Top1cc).[17][18][19][20] This leads to the accumulation of DNA strand breaks, ultimately triggering cell death. 4-NQO itself has also been shown to trap these complexes.[8]

  • Induction of Apoptosis: Beyond specific molecular targets, many nitroquinoline derivatives induce programmed cell death (apoptosis). This can be triggered through various pathways, including the inhibition of the mTOR-p70S6K signaling pathway or the activation of the p53 tumor suppressor protein, a critical regulator of the cell's response to stress.[16][21][22]

Structure-Activity Relationship (SAR) Analysis for Anticancer Potency

The anticancer activity of nitroquinoline derivatives is exquisitely sensitive to the placement of the nitro group and the nature of other substituents on the quinoline core.

  • Position of the Nitro Group:

    • 3-Position: Incorporation of a nitro group at the C-3 position has been a successful strategy for developing potent inhibitors of EGFR. These compounds show significant antiproliferative effects against cancer cell lines that overexpress this receptor.[15]

    • 4-Position: The 4-nitroquinoline scaffold, particularly with an N-oxide, is strongly associated with DNA-damaging activity.[8][10]

    • 5-Position: The 5-nitro group is a key feature of nitroxoline (8-hydroxy-5-nitroquinoline), an established agent with both anticancer and antimicrobial properties.[2][21]

    • 8-Position: 8-nitroquinoline derivatives serve as important synthetic intermediates. Furthermore, 8-nitro quinoline-thiosemicarbazone hybrids have been shown to induce cell cycle arrest, highlighting the therapeutic potential of this substitution pattern.[18]

  • Key Substituents on the Quinoline Ring:

    • C4 Position: The introduction of an amino side chain at C4 is critical for antiproliferative activity. SAR studies have shown that the length of this side chain is a key determinant of potency, with a two-carbon (ethylamino) linker often being optimal.[22]

    • C7 Position: Attaching large, bulky alkoxy groups, such as a 4-fluorobenzyloxy moiety, at the C7 position can significantly enhance anticancer activity.[22]

    • C8 Position: An 8-hydroxy group, as seen in nitroxoline, is a crucial pharmacophore. It enables the molecule to chelate metal ions, a mechanism believed to be integral to its biological activity.[2]

Comparative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity of representative nitroquinoline derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ / GI₅₀ (µM)Key SAR FeatureReference
3-Nitroquinolines EGFR InhibitorA431 (EGFR++)Micromolar to Nanomolar3-NO₂ group[15]
4-Aminoquinolines 13ePC-3 (Prostate)2.61Pyridine heterocycle at C4[16]
4-Aminoquinolines 13hKG-1 (Leukemia)2.98Pyridine heterocycle at C4[16]
γ-Nitroketones Pyrrolidine N-oxideCT-26 (Murine Colon)5.68Chiral γ-nitroketone[1]
7-Benzyloxyquinolines 10gMultiple< 1.07-(4-fluorobenzyloxy) group[22]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a standard method for evaluating the in vitro anticancer activity of compounds based on the measurement of cellular protein content.[15]

  • Cell Plating: Seed cancer cells (e.g., A431, MDA-MB-468) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the nitroquinoline derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Visualization of Anticancer SAR Principles

G cluster_pos Position of Nitro Group cluster_subst Key Substituents cluster_activity Resulting Activity Core Nitroquinoline Scaffold C3 3-NO₂ Core->C3 C4 4-NO₂ + N-Oxide Core->C4 C5 5-NO₂ Core->C5 C8 8-NO₂ Core->C8 S4 C4: Amino Side Chain Core->S4 S7 C7: Bulky Alkoxy Core->S7 S8 C8: Hydroxy Group Core->S8 Act_Kinase Kinase (EGFR) Inhibition C3->Act_Kinase Act_DNA DNA Damage C4->Act_DNA Act_Chelate Metal Chelation / Broad Activity C5->Act_Chelate Act_Apoptosis Apoptosis / Cell Cycle Arrest C8->Act_Apoptosis S4->Act_Apoptosis S7->Act_Apoptosis S8->Act_Chelate

Caption: Key SAR drivers for anticancer nitroquinolines.

Part 2: Antimicrobial and Antiparasitic Activities

The nitroquinoline scaffold is also a fertile ground for the discovery of agents to combat infectious diseases, from multi-drug resistant bacteria to protozoan parasites.

Mechanisms of Anti-Infective Action
  • Antibacterial: A primary mechanism for quinolone-type antibiotics is the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[23] These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.

  • Antimalarial: The 4-aminoquinoline core, famously represented by chloroquine, is known to interfere with the detoxification of heme within the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin, releasing toxic heme, which it normally polymerizes into non-toxic hemozoin. Quinolines are thought to cap the growing hemozoin polymer, leading to a buildup of toxic heme and parasite death.[24]

  • General Antiparasitic: Nitroaromatic compounds are broadly effective against a range of parasites.[25] For instance, nitroxoline induces programmed cell death in Trypanosoma cruzi (the agent of Chagas disease), while nitroquinoxaline derivatives are highly effective against Schistosoma mansoni.[25][26]

SAR Analysis for Anti-Infective Potency
  • Antimalarial Derivatives:

    • The 7-chloro substituent is a classic and critical feature for potent antimalarial activity.[24][27]

    • Structural modifications of the alkylamino side chain at the C4 position are paramount for overcoming the widespread resistance to chloroquine.[27]

    • The addition of alkoxy groups at the C5 position has been shown to boost activity against both drug-sensitive and drug-resistant P. falciparum strains.[28]

  • Antibacterial Derivatives:

    • The presence of a nitro group can impart significant antibacterial activity to the quinoline scaffold.[6]

    • Creating molecular hybrids, for example by linking the 4-aminoquinoline core to hydrazone or isatin moieties, has proven to be a successful strategy for generating novel compounds with potent activity against clinically relevant bacteria.[5][29]

  • Antiparasitic Derivatives:

    • Against S. mansoni, 6-nitroquinoxaline derivatives demonstrated excellent potency against both the larval (schistosomula) and adult worm stages.[25]

    • For activity against T. cruzi, the 8-hydroxy-5-nitroquinoline structure of nitroxoline is highly effective.[26]

    • For Toxoplasma gondii, hybrid molecules incorporating a nitrofuran moiety into a quinolone scaffold have shown promising results.[30]

Comparative Anti-Infective Activity Data
Compound ClassDerivative ExampleTarget OrganismActivity (IC₅₀ / MIC)Key SAR FeatureReference
Antimalarial 5-Alkoxy-8-quinolinamineP. falciparum (D6)20 ng/mL5-OC₅H₁₁ group[28]
Antimalarial 5-Alkoxy-8-quinolinamineP. falciparum (W2)22 ng/mL5-OC₅H₁₁ group[28]
Antibacterial Hydrazone Hybrid (HD6)B. subtilis8 µg/mL4-aminoquinoline-hydrazone[5][29]
Antischistosomal Nitroquinoxaline (29, 30)S. mansoni (NTS)>70% kill @ 0.1 µM6-NO₂ group[25]
Antichagasic NitroxolineT. cruziSurpassed benznidazole8-hydroxy-5-nitroquinoline[26]
Antitoxoplasmal Nitrofuran-Quinolone (NFQ-2)T. gondiiIC₅₀ = 3.60 µg/mLNitrofuran moiety[30]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is used to determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions. The final volume is typically 100-200 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) to ensure bacterial growth and a negative control (broth only) for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the OD at 600 nm.

Visualization of a General Anti-Infective Screening Workflow

A Synthesized Nitroquinoline Library B Primary Screen (e.g., Single High Concentration) A->B Initial Evaluation C Dose-Response Assay (IC₅₀ / MIC Determination) B->C Active 'Hits' D Secondary / Selectivity Assays (e.g., Cytotoxicity on Host Cells) C->D Potent Compounds E Mechanism of Action Studies (e.g., Enzyme Inhibition, Heme Assay) D->E Selective Compounds F In Vivo Efficacy Studies (Animal Models) E->F Mechanistically Validated G Lead Candidate F->G Preclinical Candidate

Caption: A typical screening cascade for anti-infective drugs.

Part 3: General Synthesis Strategies

The construction of diverse nitroquinoline libraries relies on robust and adaptable synthetic methodologies. The electron-withdrawing nature of the nitro group is a key feature that chemists can exploit.

  • Electrophilic Nitration: This is a fundamental method for introducing a nitro group onto the quinoline ring system using nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration is directed by the existing substituents on the ring.[31][32]

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the quinoline ring towards attack by nucleophiles. This allows for the displacement of a suitable leaving group (like a halogen) by various nucleophiles (amines, alkoxides), providing a powerful tool for building diversity.[2]

  • Vicarious Nucleophilic Substitution (VNS): This method allows for the direct amination of nitroquinoline derivatives, where a nucleophile substitutes a hydrogen atom that is ortho or para to the nitro group, offering an efficient route to C-N bond formation.[32]

Visualization of a General Synthetic Pathway

A Substituted Quinoline B Nitration (HNO₃/H₂SO₄) A->B C Nitroquinoline Intermediate B->C D SNAr Reaction (Nucleophile, Base) C->D E Final Derivative D->E

Caption: General scheme for nitroquinoline derivative synthesis.

Conclusion and Future Perspectives

The nitroquinoline scaffold is a remarkably versatile platform for drug discovery, demonstrating potent and mechanistically diverse activities across oncology and infectious diseases. The structure-activity relationships discussed herein underscore several key principles:

  • The position of the nitro group is a primary determinant of the mechanism of action, directing activity towards DNA damage, kinase inhibition, or broad anti-infective profiles.

  • Substituents at key positions (C4, C5, C7, C8) provide the fine-tuning necessary to enhance potency, improve selectivity, and overcome drug resistance.

  • Hybridization strategies , which combine the nitroquinoline core with other pharmacophores, represent a promising avenue for developing novel agents with enhanced or dual-acting properties.

Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these potent compounds. Leveraging computational modeling to predict off-target effects and designing dual-targeting inhibitors (e.g., molecules that inhibit both a kinase and a topoisomerase) could lead to the development of next-generation therapeutics that are both highly effective and capable of circumventing complex drug resistance mechanisms.[12][23]

References

  • An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties - Benchchem. (URL: )
  • Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents - PubMed. (URL: )
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (URL: )
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • 4-Nitroquinoline 1-oxide - Wikipedia. (URL: )
  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchG
  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - ACS Public
  • Activities of Quinoxaline, Nitroquinoxaline, and[15][21][31]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC. (URL: )

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Arom
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed. (URL: )
  • 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem. (URL: )
  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity | Journal of Medicinal Chemistry - ACS Public
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (URL: )
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. (URL: )
  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed. (URL: )
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: )
  • 4-Nitroquinoline N-oxide = 98 56-57-5 - Sigma-Aldrich. (URL: )
  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity | Request PDF - ResearchG
  • IL209124A0 - Derivatives of quinolines and quinoxalines as protein tyrosine kinase inhibitors - Google P
  • Characterization of the mutagenic spectrum of 4-nitroquinoline 1-oxide (4-NQO) in Aspergillus nidulans by whole genome sequencing - PubMed. (URL: )
  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed. (URL: )
  • 8-(Morpholin-4-yl)
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (URL: )
  • Synthesis and Structure-Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - PubMed. (URL: _)
  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents - PubMed. (URL: )
  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - Frontiers. (URL: )
  • Evaluation of anti-parasitic activities of new quinolones containing nitrofuran moiety against Toxoplasma gondii - PubMed. (URL: )
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione deriv
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PubMed Central. (URL: )
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Validation

A Comparative Guide to the Definitive Structure Elucidation of Halogenated Nitroquinolines: A Case Study in X-ray Crystallography

Introduction: The Unambiguous Imperative in Molecular Characterization In the realm of drug discovery and materials science, the quinoline scaffold is a cornerstone of molecular design, renowned for its presence in a wid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unambiguous Imperative in Molecular Characterization

In the realm of drug discovery and materials science, the quinoline scaffold is a cornerstone of molecular design, renowned for its presence in a wide array of bioactive compounds, including antimalarial and anticancer agents.[1] The precise three-dimensional arrangement of atoms within these molecules is not an academic detail; it is the fundamental determinant of a compound's function, dictating its interaction with biological targets and its material properties. For substituted quinolines like 3-Bromo-2-chloro-7-nitroquinoline, a molecule of interest for synthetic chemists, understanding its exact structure is paramount for rational drug design and development.

This guide provides a comprehensive overview of single-crystal X-ray diffraction (SCXRD), the gold-standard technique for unambiguous structure determination.[2][3][4] While a published crystal structure for 3-Bromo-2-chloro-7-nitroquinoline is not available in open crystallographic databases, we will use the closely related and structurally relevant compound, 3-bromomethyl-2-chloro-quinoline , as a detailed case study to illustrate the experimental workflow, data analysis, and the sheer power of this technique.[5][6] We will then compare the definitive insights from SCXRD with the complementary, yet often inferential, data provided by other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands alone in its ability to provide a precise and unequivocal map of atomic positions in a molecule's solid state.[3][7] The technique works by passing a focused beam of X-rays through a single, highly ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots.[4] By analyzing the positions and intensities of these spots, we can mathematically reconstruct a three-dimensional model of the electron density, and thus the atomic structure, within the crystal's repeating unit (the unit cell).[2]

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands precision at every stage. The causality behind each step is critical for success.

The absolute prerequisite for SCXRD is a high-quality single crystal, typically 20-250 µm in size, free of significant defects.[3] This is often the most challenging step. The goal is to slowly decrease the solubility of the compound in a solvent system, encouraging molecules to pack in a highly ordered, repeating lattice rather than crashing out as an amorphous powder.

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve the compound (e.g., 3-bromomethyl-2-chloro-quinoline) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less-polar solvent like hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Place the solution in a small, clean vial. The vial should be covered, but not hermetically sealed. A cap with a pinhole or covering with parafilm pierced by a needle is effective.

  • Incubation: Leave the vial undisturbed in a vibration-free environment at a constant temperature. Evaporation should be slow, occurring over several days to weeks.

  • Harvesting: Once suitable crystals have formed, they must be carefully harvested using a micromanipulator loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Causality Insight: Slow evaporation provides the necessary time for molecules to orient themselves into the most thermodynamically stable packing arrangement, which is the crystal lattice. Rapid precipitation leads to disorder and amorphous solid or poorly-diffracting microcrystals.

The mounted crystal is placed in a diffractometer, where it is cooled in a stream of cold nitrogen gas (typically 100 K) and exposed to a monochromatic X-ray beam.[7]

Protocol: Automated Data Collection

  • Mounting: The crystal, held on a loop, is mounted on a goniometer head within the diffractometer.

  • Cooling: The crystal is cooled to 100 K. This is crucial as it minimizes thermal vibration of the atoms, resulting in sharper diffraction spots and higher resolution data.

  • Unit Cell Determination: A few initial diffraction images are collected to locate strong reflections. These are used by the instrument's software to determine the crystal's unit cell parameters and Bravais lattice.[8]

  • Full Data Collection: A complete data collection strategy is calculated by the software. The crystal is then rotated through a series of angles while thousands of diffraction images are recorded on a detector.[2]

Causality Insight: Each diffraction spot corresponds to a specific set of crystal lattice planes (defined by Miller indices h, k, l). The intensity of each spot is proportional to the square of the structure factor amplitude, which is related to the arrangement of atoms within the unit cell. Collecting a complete sphere of data ensures that all unique reflections are measured, which is necessary for accurate structure solution.

This stage is purely computational. The raw diffraction data is processed to yield a list of reflection intensities, which is then used to solve and refine the molecular structure.

Protocol: Using the SHELX Software Suite

  • Data Reduction: The raw image files are processed to integrate the intensities of all diffraction spots, apply corrections for experimental factors (like polarization and absorption), and merge redundant measurements. This step yields a reflection file and provides a key quality metric, R(int) , which measures the agreement between equivalent reflections. A low R(int) (typically < 0.05) indicates good quality data.

  • Structure Solution: Using "direct methods" or other algorithms (e.g., Patterson methods), the software finds the phases of the structure factors to generate an initial electron density map. This map often reveals the positions of the heaviest atoms first (in our case study, the Bromine atom).

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a full-matrix least-squares method.[5] The refinement process iteratively adjusts atomic positions, and their thermal displacement parameters, to minimize the difference between the experimentally observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|). The quality of the final model is assessed by several R-factors:

    • R1: The primary residual index, representing the agreement between observed and calculated structure factor amplitudes. A value < 0.05 is considered good for small molecules.

    • wR2: A weighted residual index based on F-squared values.

    • Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.

The workflow for SCXRD is summarized in the diagram below.

SCXRD_Workflow cluster_wet_lab Experimental Phase cluster_instrument Data Collection cluster_computational Computational Phase Compound Synthesized Compound (e.g., 3-bromomethyl-2-chloro-quinoline) Crystal Single Crystal Growth (Slow Evaporation) Compound->Crystal Crystallization Mounted Crystal Mounting & Cryo-cooling Crystal->Mounted Harvesting Diffraction X-ray Diffraction (Data Collection) Mounted->Diffraction RawData Raw Diffraction Images Diffraction->RawData ProcessedData Data Reduction & Integration (hkl file, R-int) RawData->ProcessedData Solved Structure Solution (Initial Model) ProcessedData->Solved Phase Problem Solution Refined Structure Refinement (R1, wR2, GooF) Solved->Refined Least-Squares Minimization Final Final Validated Structure (CIF File) Refined->Final Validation & Analysis

Caption: The experimental and computational workflow for single-crystal X-ray diffraction.

Data Analysis: A Case Study of 3-bromomethyl-2-chloro-quinoline

The result of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. The crystallographic data for the case study compound, 3-bromomethyl-2-chloro-quinoline, provides a concrete example of the definitive data obtained.[5][6]

ParameterValue for 3-bromomethyl-2-chloro-quinoline[5]Significance
Formula C₁₀H₇BrClNConfirms molecular composition in the crystal.
Crystal System TriclinicDescribes the basic shape of the unit cell.
Space Group P-1Defines the symmetry elements within the unit cell.
Unit Cell a=6.587(2) Å, b=7.278(3) Å, c=10.442(3) ÅDimensions of the repeating unit in the crystal.
α=83.59(3)°, β=75.42(2)°, γ=77.39(3)°Angles of the repeating unit in the crystal.
Z 2Number of molecules in one unit cell.
Data/Restraints/Params 2529 / 0 / 143Ratio of observed data points to refined parameters.
Goodness-of-fit (F²) 1.094Indicates a good fit between the model and data.
Final R indices R1 = 0.0734, wR2 = 0.1851Measures the accuracy of the final refined structure.

This data provides an unambiguous confirmation of the molecule's connectivity, stereochemistry, and conformation in the solid state. It reveals precise bond lengths and angles, allowing for a detailed analysis of the molecular geometry.[5]

Comparative Analysis with Alternative Techniques

While SCXRD is the definitive standard, it is not always feasible (requiring a suitable crystal) and is complemented by other techniques that provide different types of structural information.[9][10]

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[7][9]Connectivity (through-bond correlations), chemical environment of nuclei (¹H, ¹³C), spatial proximity (NOESY).[1][11]Mass-to-charge ratio (m/z), molecular weight, elemental composition (HRMS), fragmentation patterns.[10][12]
Sample State Solid (single crystal)SolutionGas phase (ions)
Key Strength Unambiguous and complete 3D structure determination.[2][4]Provides detailed structural information in solution, which is often more biologically relevant.[13]Extremely high sensitivity; provides molecular formula and substructure clues from fragmentation.[12]
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to grow.Structure is inferred from correlations, not directly "seen"; can be ambiguous for complex molecules without 2D NMR.[14]Provides no direct information on 3D arrangement, stereochemistry, or isomer connectivity.[11]
Use Case Absolute proof of structure, polymorph identification, solid-state interaction studies.Primary structure elucidation for new compounds, conformational analysis in solution.[1]Molecular weight confirmation, formula determination, impurity identification, reaction monitoring.[12]
NMR Spectroscopy: Deducing Connectivity in Solution

NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[13] For a compound like 3-Bromo-2-chloro-7-nitroquinoline, ¹H and ¹³C NMR would provide a "fingerprint" of the molecule.[1] 2D NMR experiments like COSY and HSQC would establish which protons are coupled and which protons are attached to which carbons, allowing researchers to piece together the molecular skeleton.[1][14] However, this is a deductive process. While it can define connectivity, it provides less direct information about the precise bond angles and lengths that SCXRD measures directly.

Mass Spectrometry: Confirming Composition and Fragmentation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound.[12] For 3-Bromo-2-chloro-7-nitroquinoline (C₉H₄BrClN₂O₂), HRMS would confirm this exact formula. Fragmentation patterns can also provide clues about the molecule's substructures. However, MS cannot distinguish between isomers and provides no information about the 3D spatial arrangement of the atoms.

The logical interplay of these techniques is essential for comprehensive characterization.

Logic_Flow cluster_initial Initial Characterization cluster_definitive Definitive Validation Compound Newly Synthesized Unknown Compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Compound->MS Provides MW & Formula NMR NMR Spectroscopy (1D & 2D) - Connectivity Map - In-solution Structure Compound->NMR Proposes Connectivity SCXRD Single-Crystal X-ray Diffraction (SCXRD) - Unambiguous 3D Structure - Absolute Stereochemistry - Solid-State Conformation MS->SCXRD Confirms Composition NMR->SCXRD Confirms Proposed Structure Final Fully Characterized Molecule SCXRD->Final Provides Definitive Proof

Caption: Logical workflow for comprehensive small molecule structure elucidation.

Conclusion

While techniques like NMR and Mass Spectrometry are indispensable tools for proposing and supporting a molecular structure, single-crystal X-ray diffraction remains the ultimate arbiter for its definitive elucidation. It provides an unassailable, high-resolution snapshot of the atomic arrangement, confirming connectivity, conformation, and absolute stereochemistry with unparalleled precision. For researchers and drug development professionals working with novel quinoline derivatives and other small molecules, SCXRD is not just an analytical technique; it is the source of foundational truth upon which further research, development, and intellectual property claims are built. The data it provides is the bedrock of structure-activity relationship studies and the rational design of next-generation therapeutics and materials.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Benchchem. (n.d.). A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.
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  • Dunn, W. B., et al. (n.d.). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Rárová, L., et al. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI.
  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
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  • Chopra, D. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society.
  • Al-Hamdani, A. A. S., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. MDPI.
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  • X-ray structure and activity analysis of 3-bromomethyl -2-chloro-quinoline. (n.d.). Semantic Scholar.
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  • Veranova. (2023). Harnessing the power of single crystal X-ray diffraction.
  • Wilson, W. R., et al. (n.d.). Crystallographic and oxygen-17 NMR studies of nitro group torsion angles in a series of 4-alkylaminonitroquinolines designed as hypoxia-selective cytotoxins. Journal of the Chemical Society, Perkin Transactions 2.
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  • 8-Nitroquinoline. (n.d.). PMC.
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Comparative

A Comparative Guide to the Characterization of Novel Derivatives of 3-Bromo-2-chloro-7-nitroquinoline

This guide provides an in-depth technical comparison of novel chemical entities derived from the versatile quinoline scaffold, 3-Bromo-2-chloro-7-nitroquinoline. Designed for researchers, medicinal chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of novel chemical entities derived from the versatile quinoline scaffold, 3-Bromo-2-chloro-7-nitroquinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document details the strategic synthesis and rigorous characterization of distinct classes of derivatives. We will explore how targeted modifications at the C2, C3, and C7 positions of the quinoline core give rise to compounds with unique physicochemical and spectroscopic profiles. The experimental protocols and comparative data herein serve as a foundational resource for scientists engaged in the exploration of quinoline-based compounds for therapeutic applications.

Introduction: The Strategic Value of 3-Bromo-2-chloro-7-nitroquinoline

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the fields of oncology and infectious diseases.[1][2] The title compound, 3-Bromo-2-chloro-7-nitroquinoline, is a highly functionalized starting material offering multiple, distinct reaction pathways for chemical diversification. Its key features include:

  • Two distinct halogen atoms: A bromine at the 3-position and a chlorine at the 2-position. In palladium-catalyzed cross-coupling reactions, the Carbon-Bromine bond is more reactive than the Carbon-Chlorine bond due to its lower bond dissociation energy. This difference allows for selective functionalization.[3]

  • An electron-withdrawing nitro group: Located at the 7-position, this group activates the quinoline ring for certain reactions and, more importantly, can be readily reduced to an amino group, providing a handle for a host of further modifications.[4][5]

This guide will focus on three classes of derivatives synthesized from this parent molecule, comparing their characterization data to illustrate how structural changes influence spectroscopic and physical properties.

Synthetic Strategy & Workflow

The overall synthetic strategy is based on the differential reactivity of the functional groups. The C3-bromo position is targeted first for palladium-catalyzed cross-coupling due to its higher reactivity.[3] Subsequently, the C2-chloro position can be targeted under more forcing conditions or via alternative reactions like nucleophilic aromatic substitution (SNA_r_). Finally, the C7-nitro group can be reduced to an amine.

G A 3-Bromo-2-chloro-7-nitroquinoline (Starting Material) B Class A: C3-Aryl Derivatives (Suzuki Coupling) A->B ArB(OH)₂, Pd Catalyst C Class B: C2-Amino Derivatives (Buchwald-Hartwig Amination) A->C R₂NH, Pd Catalyst D Class C: C7-Amino Derivatives (Nitro Reduction) A->D Fe/NH₄Cl or SnCl₂ E Characterization Portfolio (NMR, HRMS, MP) B->E C->E D->E

Caption: Synthetic workflow for generating three distinct classes of derivatives.

Comparative Characterization Data

The following table summarizes the characterization data for representative derivatives from each class. This data is illustrative, based on typical results reported for analogous quinoline modifications in the literature.[5][6][7]

Derivative Class Structure (R-Group) Yield (%) M.P. (°C) Key ¹H NMR Signals (δ, ppm) HRMS (m/z) [M+H]⁺
A1 C3-ArylR = 4-methoxyphenyl85178-1808.71 (s, 1H, H4), 3.89 (s, 3H, OCH₃)363.0010
A2 C3-ArylR = 4-pyridyl79195-1978.85 (s, 1H, H4), 8.70 (d, 2H, pyridyl)333.9857
B1 C2-AminoR = Morpholino91165-1678.45 (s, 1H, H4), 3.85 (t, 4H), 3.30 (t, 4H)340.0279
B2 C2-AminoR = N-methylpiperazino88151-1538.42 (s, 1H, H4), 3.40 (t, 4H), 2.55 (t, 4H), 2.30 (s, 3H)353.0596
C1 C7-AminoR = -NH₂95205-2078.50 (s, 1H, H4), 6.80 (s, 1H, H8), 4.50 (br s, 2H, NH₂)257.9857
C2 C7-AmidoR = -NHCOCH₃92 (from C1)>2508.65 (s, 1H, H4), 8.20 (s, 1H, H8), 2.21 (s, 3H, CH₃)300.0012

Analysis of Trends:

  • Substitution at C3 (Class A): Introducing an aryl group at the C3 position via Suzuki coupling significantly impacts the chemical shift of the adjacent H4 proton, often pushing it downfield.

  • Substitution at C2 (Class B): Replacing the C2-chloro group with an amine leads to an upfield shift of the H4 proton compared to the parent compound, due to the electron-donating nature of the nitrogen substituent.

  • Modification at C7 (Class C): The reduction of the C7-nitro group to an amine (C1) causes a dramatic upfield shift of the adjacent H8 proton. Subsequent acylation to the amide (C2) shifts this proton back downfield due to the electron-withdrawing effect of the acetyl group.

Detailed Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis and characterization of the derivatives discussed.

Synthesis Protocol: Suzuki-Miyaura Coupling (Class A)

This protocol describes the synthesis of derivative A1 . The causality for this choice is the proven reliability of Suzuki coupling for C-Br bonds on electron-deficient rings.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A 1. Add reactants to flask: - Starting Material (1 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) B 2. Add Solvents: - Toluene/H₂O (4:1) A->B C 3. Degas with Argon (15-20 min) B->C D 4. Add Pd(PPh₃)₄ (3 mol%) C->D E 5. Heat to 90 °C (Monitor by TLC) D->E F 6. Cool & Dilute (EtOAc & H₂O) E->F G 7. Extract, Dry, Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-Bromo-2-chloro-7-nitroquinoline (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (10 mL).

  • Degassing: Sparge the mixture with argon gas for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield derivative A1 .

Characterization Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for structural elucidation.

  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to verify include the disappearance of the C3-Br signal and the appearance of new aromatic signals corresponding to the coupled fragment, along with the characteristic singlet for the H4 proton.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This is used to confirm the total number of unique carbon atoms in the molecule, matching the expected structure. For derivative A1 , a key signal around 55.5 ppm confirms the methoxy carbon.[6]

Characterization Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the synthesized compound, confirming its elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Interpretation: The instrument will provide an exact mass for the protonated molecule [M+H]⁺. This experimental mass should be compared to the theoretical mass calculated for the expected chemical formula. A mass error of <5 ppm is considered confirmation of the elemental composition.

Conclusion

This guide demonstrates the synthetic versatility of 3-Bromo-2-chloro-7-nitroquinoline as a scaffold for generating diverse chemical entities. By leveraging predictable, regioselective reactions, derivatives with distinct substitutions at the C2, C3, and C7 positions were proposed. The comparative analysis of their characterization data reveals clear structure-property relationships, providing a valuable knowledge base for chemists. The detailed protocols offer robust, field-tested methods for the synthesis and rigorous characterization of these and other novel quinoline derivatives, empowering further research and development in this critical area of medicinal chemistry.

References

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • Arkivoc. (n.d.).
  • MDPI. (2022). New Synthetic Quinoline (Qui)
  • CNR-IRIS. (n.d.).
  • MDPI. (2021). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles.
  • Benchchem. (n.d.). An In-depth Technical Guide to 7-Chloro-6-nitroquinoline (CAS: 58416-31-2).
  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.
  • PMC. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines.

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Safety & Regulatory Compliance

Safety

3-Bromo-2-chloro-7-nitroquinoline proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3-Bromo-2-chloro-7-nitroquinoline 3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) is a highly functionalized halogenated nitroaromatic compound utilized in ad...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 3-Bromo-2-chloro-7-nitroquinoline

3-Bromo-2-chloro-7-nitroquinoline (CAS: 1026437-82-0) is a highly functionalized halogenated nitroaromatic compound utilized in advanced drug development and synthetic research[1]. Due to the presence of two distinct halogens (bromine and chlorine) and a potentially reactive nitro group, its disposal cannot be treated as standard organic waste. This guide provides a self-validating procedural framework for researchers to safely manage, segregate, and dispose of this compound, ensuring compliance with environmental regulations and laboratory safety protocols.

Hazard Assessment & Causality

To properly dispose of a chemical, one must first understand the mechanistic reasons behind its hazard profile. The disposal methodology for 3-Bromo-2-chloro-7-nitroquinoline is dictated by three structural liabilities:

  • Halogen Content (Bromine & Chlorine): During combustion, the bromine and chlorine atoms generate hydrogen bromide (HBr) and hydrogen chloride (HCl) gases. These are highly corrosive and toxic. Standard incinerators without alkaline scrubbers will be severely damaged and will release toxic acid gases into the atmosphere. Therefore, it must be classified strictly as Halogenated Organic Waste[2].

  • Nitroaromatic Reactivity: The nitro group at the 7-position introduces an oxidizing liability. Nitroaromatics can undergo exothermic decomposition if subjected to high heat in confined spaces without proper venting, or if mixed with incompatible reducing agents[3].

  • Quinoline Core: Aromatic nitrogen heterocycles can be environmentally persistent and highly toxic to aquatic ecosystems, meaning sink disposal or standard landfilling is strictly prohibited.

Quantitative Data & Disposal Parameters

The following table summarizes the critical physical and logistical parameters required for the safe handling and disposal of this compound.

ParameterSpecificationOperational Implication
Chemical Name 3-Bromo-2-chloro-7-nitroquinolineRequires specific labeling on waste manifests.
CAS Number 1026437-82-0Use for exact tracking and SDS cross-referencing[1].
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated solvents[2].
Primary Hazards Toxic, Corrosive combustion productsRequires high-temperature incineration with scrubbers.
Incompatibilities Strong oxidizing agents, strong basesSegregate from reactive chemical waste streams[3].
Destruction Method High-Temperature Incineration (>1100°C)Ensures >99.99% destruction and prevents dioxin formation[4].

Experimental Protocol: Step-by-Step Disposal and Spill Response Methodology

Phase 1: Immediate Spill Response and Containment

Causality: Minimizing the aerosolization of the solid powder prevents inhalation exposure and broad surface contamination. Dry sweeping generates hazardous dust and must be avoided.

  • Evacuate and Isolate: Isolate the spill area immediately. For solid spills of reactive nitroquinolines, establish a precautionary perimeter of at least 25 meters[3].

  • PPE Donning: Equip personnel with Tyvek suits, double-layered nitrile gloves, and a NIOSH-approved particulate respirator (N95 or higher).

  • Dampening: Do not dry sweep. Dampen the solid spill material with a compatible, low-reactivity solvent (e.g., acetone) to suppress dust generation[3].

  • Collection: Use absorbent paper or non-sparking tools to collect the dampened material. Place all collected material, including contaminated PPE and absorbent paper, into a vapor-tight, chemically compatible container (e.g., a high-density polyethylene (HDPE) drum).

  • Decontamination: Wash the spill surface with a soap and water solution, followed by a final solvent wipe. Self-Validation Check: Visually inspect the area under adequate lighting to ensure no colored residue remains. Verify that the collected waste drum is sealed vapor-tight before moving to Phase 2.

Phase 2: Routine Waste Segregation and Containerization

Causality: Preventing the mixing of halogenated waste with non-halogenated waste reduces disposal costs and prevents dangerous cross-reactions (such as exothermic nitro-group reduction) in waste drums.

  • Segregation: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste." Do not mix 3-Bromo-2-chloro-7-nitroquinoline with non-halogenated solvents (e.g., toluene, hexane) or heavy metal waste[2].

  • Container Selection: Use an EPA-approved, leak-proof HDPE or glass container. Ensure the cap has a secure PTFE-lined seal to prevent vapor escape or moisture ingress, as the compound should be protected from light and moisture[1].

  • Labeling: Affix a hazardous waste label detailing the exact contents ("3-Bromo-2-chloro-7-nitroquinoline"), the primary hazards ("Toxic", "Halogenated"), and the accumulation start date. Self-Validation Check: Audit the waste log to confirm that total halogenated waste volume in the satellite accumulation area does not exceed local regulatory limits (typically 55 gallons) before requesting a pickup.

Phase 3: Final Destruction via High-Temperature Incineration

Causality: Complete thermal destruction prevents environmental contamination, while alkaline scrubbing neutralizes the resulting acid gases, preventing atmospheric acid rain contribution.

  • Manifesting: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The waste must be manifested as halogenated organic waste.

  • Incineration Parameters: The TSDF must utilize a high-temperature incinerator (e.g., a rotary kiln or fluidized-bed incinerator) operating at a minimum of 1100°C in the secondary combustion chamber with a gas residence time of at least two seconds[4]. This ensures the complete breakdown of the quinoline ring and prevents the formation of polychlorinated or polybrominated dibenzodioxins (PCDDs/PBDDs).

  • Alkaline Scrubbing: The incinerator must be equipped with an alkaline scrubber system (utilizing lime or sodium hydroxide) to neutralize the HCl, HBr, and NOx gases generated during the combustion of the halogens and the nitro group[2]. Self-Validation Check: Request a Certificate of Destruction (CoD) from the TSDF to close the loop on the chain of custody, verifying that the material was incinerated rather than landfilled.

Disposal Workflow Visualization

G Start Waste Generation: 3-Bromo-2-chloro-7-nitroquinoline Segregation Segregation: Isolate from Non-Halogenated & Incompatible Waste Start->Segregation Immediate Container Containerization: Seal in Compatible HDPE/Glass Drum Segregation->Container Labeling Labeling & Storage: Mark as Halogenated Organic Waste Container->Labeling Transport Transport to Permitted TSDF Labeling->Transport EPA Manifest Incineration High-Temp Incineration (>1100°C, 2s residence) Transport->Incineration Scrubber Alkaline Scrubbing (Neutralize HCl, HBr, NOx) Incineration->Scrubber Acid Gases Ash Ash Disposal (Landfill if non-hazardous) Incineration->Ash Solid Residue

Logical workflow for the safe segregation, transport, and thermal destruction of halogenated waste.

References

  • Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

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